ABT-724
Description
Propriétés
IUPAC Name |
2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-2-6-15-14(5-1)19-16(20-15)13-21-9-11-22(12-10-21)17-7-3-4-8-18-17/h1-8H,9-13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPJGTNLZNXQEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025592 | |
| Record name | 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676608 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
70006-24-5 | |
| Record name | 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70006-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ABT724 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070006245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABT-724 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WV2575JWT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of ABT-724
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-724 is a potent and highly selective partial agonist for the dopamine (B1211576) D4 receptor. Developed initially for the potential treatment of erectile dysfunction, its specific pharmacological profile makes it a valuable tool for research into the physiological roles of the D4 receptor. This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and functional outcomes observed in preclinical studies. It includes quantitative data on its potency and efficacy, detailed experimental protocols from key studies, and visualizations of its signaling cascade and experimental workflows.
Core Mechanism of Action: Selective Dopamine D4 Receptor Agonism
The primary mechanism of action of this compound is its function as a selective partial agonist at the dopamine D4 receptor, a G-protein coupled receptor (GPCR).[1][2][3] Unlike non-selective dopamine agonists such as apomorphine, this compound demonstrates high specificity for the D4 subtype with no significant activity at dopamine D1, D2, D3, or D5 receptors.[1][2][3] This selectivity is crucial as it allows for the targeted modulation of D4-mediated pathways, thereby avoiding the side effects associated with the activation of other dopamine receptor subtypes, such as emesis or broad CNS stimulation.[1]
Upon binding, this compound activates the D4 receptor, initiating a downstream intracellular signaling cascade. In heterologous expression systems, D4 receptor activation by this compound has been shown to couple to the G-protein chimera Gqo5, leading to a measurable increase in intracellular calcium (Ca²⁺) levels.[1] This demonstrates a clear, quantifiable cellular response to receptor engagement. The physiological effects, most notably the pro-erectile response observed in animal models, are believed to originate from the activation of D4 receptors within the central nervous system, specifically in supraspinal regions like the hypothalamus.[1][2][4]
Quantitative Pharmacological Data
The potency and efficacy of this compound have been characterized across multiple species and receptor variants. The data below is summarized from in vitro functional and binding assays.
Table 1: In Vitro Potency (EC₅₀) and Efficacy of this compound
| Receptor Target | EC₅₀ (nM) | Efficacy (% relative to Dopamine) | Reference(s) |
|---|---|---|---|
| Human Dopamine D4 | 12.4 | 61% | [1][2][4] |
| Rat Dopamine D4 | 14.3 ± 0.6 | 70% | [1][3] |
| Ferret Dopamine D4 | 23.2 ± 1.3 | 64% |[1][3] |
Table 2: Selectivity and Off-Target Activity
| Target | Binding Affinity / Activity | Reference(s) |
|---|---|---|
| Dopamine D1, D2, D3, D5 Receptors | No effect / No binding affinity | [1][2][3] |
| >70 Other Receptors/Channels | No significant binding affinity up to 10 µM |[3] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagram illustrates the intracellular signaling cascade initiated by the binding of this compound to the dopamine D4 receptor, as demonstrated in functional assays.
This diagram outlines the workflow for the in vivo experiments conducted in rats to assess the pro-erectile effects of this compound.
Key Experimental Protocols
To determine the potency and efficacy of this compound, a Fluorometric Imaging Plate Reader (FLIPR) assay was used to measure intracellular calcium mobilization.[1]
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the cloned rat or ferret dopamine D4 receptor, along with a co-expressed G-protein chimera, Gqo5.[1]
-
Reagents:
-
Fluo-4 AM: A calcium-sensitive fluorescent dye.
-
Agonist: this compound at various concentrations.
-
Antagonists: Haloperidol and clozapine for blockade experiments.[1]
-
-
Procedure:
-
Cells are seeded into microplates and cultured.
-
Cells are loaded with Fluo-4 AM dye, which fluoresces upon binding to free Ca²⁺.
-
A baseline fluorescence reading is established using the FLIPR instrument.
-
This compound (or other compounds) is added to the wells, and the instrument records the dynamic changes in intracellular Ca²⁺ by measuring fluorescence intensity over time.[1]
-
For antagonist studies, cells are pre-incubated with antagonists before the addition of this compound.
-
-
Data Analysis: The increase in fluorescence corresponds to the level of receptor activation. Dose-response curves are generated to calculate EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and efficacy values.
This behavioral model was used to assess the primary physiological effect of this compound.[1][5]
-
Animal Model: Male adult Wistar rats (approx. 300g body weight).[1]
-
Drug Administration:
-
Agonist (this compound): Administered via subcutaneous (s.c.) injection in the neck area. For site-of-action studies, intracerebroventricular (ICV) or intrathecal infusions were performed on cannulated rats.[1][4]
-
Antagonists: Haloperidol, clozapine, or domperidone (B1670879) were administered via intraperitoneal (i.p.) injection prior to this compound challenge.[5]
-
-
Procedure:
-
Rats are placed in individual observation cages.
-
Following drug administration (vehicle or test compound), the animals are observed continuously for a 60-minute period.[5]
-
The primary endpoint is the incidence of penile erection events. The latency to the first event and the total number of events are also recorded.
-
-
Key Findings: this compound dose-dependently increased the incidence of penile erections.[1] A maximal effect of 77% incidence was observed at a dose of 0.03 µmol/kg s.c., compared to 23% in the vehicle control group.[1][5] The effect was blocked by centrally-acting antagonists (haloperidol, clozapine) but not by the peripherally-restricted antagonist domperidone, confirming a central site of action.[1][5]
To correlate drug exposure with pharmacological effects, plasma and brain concentrations of this compound were measured.
-
Procedure: Following s.c. administration of a 0.03 µmol/kg dose to rats, blood and brain tissue samples were collected at various time points.[1]
-
Analysis: Drug concentrations were quantified using an appropriate bioanalytical method (e.g., LC-MS/MS).
-
Key Findings: this compound rapidly crosses the blood-brain barrier.[1] At 5 minutes post-administration, the maximal plasma concentration reached was 5.0 ng/mL (17 nM). At 15 minutes, the brain tissue concentration was 4.9 ng/g.[1] These concentrations are consistent with the in vitro EC₅₀ required for D4 receptor activation.[1][5]
Conclusion
This compound is a highly selective dopamine D4 receptor partial agonist. Its mechanism of action is centered on the specific activation of D4 receptors, primarily in the central nervous system, which initiates G-protein-mediated signaling and leads to downstream physiological effects such as penile erection in rats. The compound's favorable preclinical profile, characterized by high potency, central activity, and a lack of significant off-target effects, underscores the potential for selective D4 agonists in therapeutics and establishes this compound as a critical research tool for elucidating the complex roles of the dopamine D4 receptor.
References
- 1. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
ABT-724: A Technical Guide to its Dopamine D4 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-724 is a potent and highly selective agonist for the dopamine (B1211576) D4 receptor.[1][2] This technical guide provides an in-depth overview of the core principles underlying this compound's remarkable selectivity. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacological profile. This document details quantitative binding and functional data, outlines the experimental methodologies used for its characterization, and provides visual representations of key signaling pathways and experimental workflows.
Quantitative Data Presentation
The selectivity of this compound for the dopamine D4 receptor has been rigorously quantified through various in vitro assays. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound for dopamine receptor subtypes and other relevant receptors.
Table 1: Binding Affinity (Ki) of this compound for Human Dopamine D4 Receptor Variants
| Receptor Variant | Ki (nM) | Reference |
| Human D4.2 | 57.5 | [3] |
| Human D4.4 | 63.6 | [3] |
| Human D4.7 | 46.8 | [3] |
Binding affinity was determined using radioligand binding assays with [3H]-A-369508 on membrane preparations expressing the human D4 receptor variants.[3][4]
Table 2: Functional Activity (EC50) of this compound at Dopamine D4 Receptors
| Receptor Species | EC50 (nM) | Efficacy (% of Dopamine) | Reference |
| Human | 12.4 | 61% | [4][5] |
| Rat | 14.3 | 70% | [2][4] |
| Ferret | 23.2 | 64% | [2][4] |
Functional activity was determined by measuring changes in intracellular calcium levels in HEK293 cells co-expressing the respective dopamine D4 receptor and a G-protein chimera (Gqo5).[4]
Table 3: Selectivity Profile of this compound
| Receptor | Binding/Functional Activity | Concentration | Reference |
| Dopamine D1 | No effect | Up to 10 µM | [4][5] |
| Dopamine D2 | No effect | Up to 10 µM | [4][5] |
| Dopamine D3 | No effect | Up to 10 µM | [4][5] |
| Dopamine D5 | No effect | Up to 10 µM | [4][5] |
| 5-HT1A | Weak affinity (Ki = 2780 nM) | 10 µM | [2][4] |
This compound exhibits a highly selective biochemical profile, with no significant binding or functional activity at other dopamine receptor subtypes or over 70 other neurotransmitter receptors, uptake sites, and ion channels at concentrations up to 10 µM.[2][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D4 receptor using a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human dopamine D4 receptor (e.g., D4.2, D4.4, or D4.7 variants).[4]
-
Radioligand: [3H]-A-369508, a selective D4 receptor agonist.[4]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled D4-selective ligand (e.g., clozapine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the target human dopamine D4 receptor variant.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 3-20 µg per well.
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
150 µL of the membrane preparation.
-
50 µL of varying concentrations of this compound (or buffer for total binding, or non-specific control).
-
50 µL of [3H]-A-369508 at a concentration near its Kd.
-
-
-
Incubation:
-
Incubate the plates at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[6]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization
Objective: To determine the functional potency (EC50) and efficacy of this compound at the dopamine D4 receptor.
Materials:
-
Cell Line: HEK293 cells stably co-expressing the desired dopamine D4 receptor (human, rat, or ferret) and a G-protein chimera (Gqo5).[4] The Gqo5 chimera redirects the Gi/o signal to the Gq pathway, enabling measurement of intracellular calcium mobilization.
-
Test Compound: this compound.
-
Control Agonist: Dopamine.
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: (e.g., FLIPR - Fluorometric Imaging Plate Reader).
Procedure:
-
Cell Culture and Plating:
-
Culture the engineered HEK293 cells to confluency.
-
Plate the cells into 96-well black-walled, clear-bottom plates and allow them to attach overnight.
-
-
Dye Loading:
-
Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Incubate the cells to allow for dye de-esterification.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Place the plate in the fluorescence plate reader to measure baseline fluorescence.
-
Add varying concentrations of this compound or dopamine to the wells.
-
Immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the response as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.
-
Calculate the efficacy of this compound relative to the maximum response produced by dopamine.
-
Mandatory Visualizations
Dopamine D4 Receptor Signaling Pathway
Caption: Dopamine D4 receptor signaling cascade initiated by this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining this compound binding affinity.
References
- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
ABT-724: A Technical Guide on its Pharmacological and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-724 is a potent and highly selective dopamine (B1211576) D4 receptor agonist that has been investigated primarily for its potential therapeutic application in erectile dysfunction. This document provides a comprehensive technical overview of the publicly available pharmacological and toxicological data on this compound. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the compound's mechanism of action, pharmacodynamic effects, pharmacokinetic properties, and its known safety profile. While extensive research has been conducted on its pharmacological effects, particularly its pro-erectile properties, detailed public information on its comprehensive toxicology is limited. This guide summarizes the available quantitative data in structured tables, details key experimental protocols, and provides visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound, with the chemical name 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole, is a small molecule that acts as a selective agonist at the dopamine D4 receptor.[1][2] Developed by Abbott Laboratories, its primary therapeutic target was the treatment of erectile dysfunction.[3][4] The rationale for its development was based on the hypothesis that selective activation of D4 receptors could induce penile erection without the common side effects associated with less selective dopaminergic agents, such as nausea and vomiting.[5] This guide will delve into the detailed pharmacology, limited pharmacokinetics, and the currently known toxicological aspects of this compound.
Pharmacology
Mechanism of Action
This compound is a potent partial agonist of the dopamine D4 receptor.[6][7] Its mechanism of action involves binding to and activating D4 receptors, which are G-protein coupled receptors. The activation of these receptors, particularly in the central nervous system, is believed to trigger a signaling cascade that results in penile erection.[3] The pro-erectile effect of this compound is thought to have a supraspinal site of action, as demonstrated by its efficacy following intracerebroventricular administration but not after intrathecal administration.[3]
References
- 1. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. biotoxicity.com [biotoxicity.com]
- 7. medchemexpress.com [medchemexpress.com]
The Role of ABT-724 in Elucidating Dopamine D4 Receptor Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine (B1211576) D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), has garnered significant interest as a therapeutic target for a range of neurological and psychiatric disorders. Its unique expression profile, primarily in the prefrontal cortex, amygdala, and hippocampus, suggests its involvement in higher cognitive functions, emotional regulation, and memory. The development of selective ligands has been crucial in dissecting the physiological and pathological roles of the D4 receptor. Among these, ABT-724 has emerged as a potent and highly selective D4 receptor agonist, providing a valuable pharmacological tool for both in vitro and in vivo investigations. This technical guide provides a comprehensive overview of the use of this compound in studying D4 receptor function, with a focus on its pharmacological properties, experimental applications, and the signaling pathways it modulates.
Core Properties of this compound
This compound is a non-ergoline compound that exhibits high affinity and selectivity for the dopamine D4 receptor. Its pharmacological profile has been extensively characterized, demonstrating its utility as a research tool to probe D4 receptor function with minimal off-target effects.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity across different species and receptor subtypes.
Table 1: In Vitro Potency (EC50) of this compound at Dopamine D4 Receptors [1][2]
| Receptor Species | EC50 (nM) | Efficacy |
| Human | 12.4 | 61% (partial agonist) |
| Rat | 14.3 | 70% (partial agonist)[3] |
| Ferret | 23.2 | 64% (partial agonist)[3] |
Table 2: Binding Affinity (Ki) and Selectivity Profile of this compound [1]
| Receptor | Ki (nM) |
| Dopamine D4 | 5.7 - 63.6 (depending on variant) |
| Dopamine D1 | > 10,000 |
| Dopamine D2 | > 10,000 |
| Dopamine D3 | > 10,000 |
| Dopamine D5 | > 10,000 |
| Serotonin 5-HT1A | 2780 |
Note: this compound shows no significant binding affinity for over 70 other neurotransmitter receptors, uptake sites, and ion channels at concentrations up to 10 µM.[1]
Key Experimental Applications and Protocols
This compound has been instrumental in elucidating the role of the D4 receptor in various physiological processes, most notably in erectile function. Its application in models of cognition and psychosis is also an emerging area of research.
Investigation of Erectile Function
The pro-erectile effects of this compound are well-documented and are attributed to its agonist activity at D4 receptors located in supraspinal regions of the central nervous system.[1][3]
Objective: To assess the pro-erectile effects of this compound.
Methodology:
-
Animals: Male Wistar rats are housed individually and acclimated to the testing environment.[3]
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via subcutaneous (s.c.) or intracerebroventricular (ICV) injection.[4]
-
Observation: Following administration, rats are placed in individual observation cages and monitored for the occurrence of penile erections for a defined period (e.g., 60 minutes).[5] An erection is defined as the emergence of the penis from the penile sheath.
-
Data Analysis: The number of erections and the latency to the first erection are recorded. Data is often expressed as the percentage of animals exhibiting at least one erection.[5]
Workflow for In Vivo Penile Erection Study:
References
- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents [protocols.io]
- 3. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
An In-depth Technical Guide to ABT-724: A Selective Dopamine D4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and experimental characterization of ABT-724, a potent and selective dopamine (B1211576) D4 receptor agonist. This document is intended to serve as a detailed resource, offering insights into the molecule's mechanism of action, key experimental methodologies for its evaluation, and its underlying signaling pathways.
Chemical Structure and Properties
This compound is a novel benzimidazole (B57391) arylpiperazine derivative. Its chemical and physical properties are summarized in the tables below. The compound is available as a free base and as a trihydrochloride salt, with the latter exhibiting enhanced water solubility.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | 2-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole[1][2] |
| CAS Number | 70006-24-5 (Free Base)[1][2][3] |
| 587870-77-7 (Trihydrochloride)[1][4] | |
| Chemical Formula | C₁₇H₁₉N₅[1][3] |
| SMILES | n1(c2ccccc2nc1)CN3CCN(CC3)c4ncccc4[2] |
Table 2: Physicochemical Properties
| Property | Value (Free Base) | Value (Trihydrochloride) |
| Molecular Weight | 293.37 g/mol [1][3] | 402.75 g/mol [5][6] |
| Appearance | Solid powder[1] | Solid[4] |
| Solubility | Soluble in DMSO[7] | Soluble in water[4][5] |
| Purity | >97%[1] | ≥98%[4] |
Pharmacological Profile
This compound is a potent partial agonist with high selectivity for the dopamine D4 receptor. It exhibits significantly lower or no activity at other dopamine receptor subtypes (D1, D2, D3, and D5) and a wide panel of other neurotransmitter receptors, ion channels, and transporters.[3][8] This selectivity contributes to a favorable side-effect profile, particularly concerning the emetic and central nervous system effects often associated with less selective dopaminergic agents.[9]
Table 3: In Vitro Pharmacological Data
| Parameter | Species/Receptor | Value |
| EC₅₀ | Human Dopamine D4 | 12.4 nM[3][8][10] |
| Rat Dopamine D4 | 14.3 nM[3][8] | |
| Ferret Dopamine D4 | 23.2 nM[3][8] | |
| Efficacy (vs. Dopamine) | Human Dopamine D4 | 61%[5][10] |
| Binding Affinity (Ki) | 5-HT₁ₐ | 2780 nM[3][11] |
Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). It primarily couples to the inhibitory G protein, Gαi/o. Upon activation by an agonist such as this compound, the Gαi subunit dissociates and inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately influencing gene transcription and cellular function.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human dopamine D4 receptor.
Objective: To quantify the ability of this compound to displace a radiolabeled ligand from the human D4 receptor expressed in a recombinant cell line.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D4 receptor radioligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol or another high-affinity D4 ligand at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Instrumentation: Scintillation counter, cell harvester, glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the D4 receptor.
-
Homogenize cells in ice-cold assay buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, varying concentrations of this compound, and a fixed concentration of [³H]-Spiperone.
-
For total binding wells, add only buffer and radioligand.
-
For non-specific binding wells, add buffer, radioligand, and a high concentration of haloperidol.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value and calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assay using Fluorometric Imaging Plate Reader (FLIPR)
This protocol describes a functional assay to measure the agonist activity of this compound at the dopamine D4 receptor by monitoring changes in intracellular calcium.
Objective: To determine the EC₅₀ and efficacy of this compound in activating the D4 receptor.
Materials:
-
Cell Line: HEK293 cells stably co-expressing the human dopamine D4 receptor and a chimeric G-protein (e.g., Gαqi or Gαqo) that couples to the phospholipase C pathway.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Test Compound: this compound.
-
Control Agonist: Dopamine.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Remove the culture medium.
-
Add the calcium indicator dye solution to the cells.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Preparation: Prepare serial dilutions of this compound and dopamine in a separate compound plate.
-
FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
The instrument will automatically add the compounds from the compound plate to the cell plate.
-
Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound and dopamine.
-
Plot the response against the log concentration of the agonist to generate a dose-response curve.
-
Calculate the EC₅₀ value from the curve.
-
Determine the efficacy of this compound relative to the maximum response produced by dopamine.
-
In Vivo Measurement of Intracavernosal Pressure (ICP) in Rats
This protocol describes an in vivo experiment to evaluate the pro-erectile effects of this compound by measuring intracavernosal pressure in anesthetized rats.
Objective: To assess the ability of this compound to induce penile erection.
Materials:
-
Animals: Male Sprague-Dawley rats.
-
Anesthetic: Pentobarbital or a similar anesthetic.
-
Test Compound: this compound.
-
Vehicle Control: Saline or appropriate vehicle.
-
Surgical Instruments: Standard surgical tools for small animal surgery.
-
Catheters and Pressure Transducers: For cannulation of the carotid artery and corpus cavernosum.
-
Data Acquisition System: To record and analyze blood pressure and ICP.
-
Bipolar Electrode: For cavernous nerve stimulation.
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the rat.
-
Make a midline incision in the neck to expose the carotid artery and cannulate it to monitor mean arterial pressure (MAP).
-
Make a perineal incision to expose the penile crus and insert a catheter into the corpus cavernosum to measure ICP.
-
Isolate the cavernous nerve for electrical stimulation.
-
-
Drug Administration: Administer this compound or vehicle via subcutaneous (s.c.), intravenous (i.v.), or intracerebroventricular (i.c.v.) route.
-
Cavernous Nerve Stimulation:
-
Apply electrical stimulation to the cavernous nerve using a bipolar electrode at varying frequencies.
-
-
Data Recording and Analysis:
-
Continuously record MAP and ICP.
-
Calculate the ratio of maximal ICP to MAP (ICP/MAP) as a measure of erectile function.
-
Analyze the dose-dependent effects of this compound on erectile response.
-
Conclusion
This compound is a valuable research tool for investigating the physiological roles of the dopamine D4 receptor. Its high selectivity and potent agonist activity make it a suitable probe for elucidating the involvement of this receptor in various biological processes. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other selective D4 receptor ligands.
References
- 1. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cloud-clone.com [cloud-clone.com]
- 9. researchgate.net [researchgate.net]
- 10. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pa2online.org [pa2online.org]
The In Vivo Central Nervous System Profile of ABT-724: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-724 is a potent and selective dopamine (B1211576) D4 receptor agonist.[1][2] Its in vivo effects on the central nervous system (CNS) have been a subject of targeted investigation, primarily exploring its therapeutic potential in centrally-mediated physiological processes. This technical guide provides a comprehensive overview of the available preclinical in vivo data on this compound, focusing on its CNS effects. The information is presented to aid researchers, scientists, and drug development professionals in understanding the pharmacological profile of this compound.
Core CNS In Vivo Effects: Pro-Erectile Action
The most extensively documented in vivo CNS effect of this compound is its ability to induce penile erections in animal models, indicating a clear engagement of central dopaminergic pathways.[1][2]
Quantitative Data Summary
The pro-erectile effects of this compound have been quantified in conscious rats. The data from these studies are summarized in the table below for ease of comparison.
| Parameter | Vehicle Control | This compound (0.03 µmol/kg, s.c.) | Reference |
| Incidence of Penile Erection (%) | 23% | 77% | [1] |
| Latency to First Erection (min) | N/A | 18.7 | [1] |
s.c. = subcutaneous
Intracerebroventricular (ICV) administration of this compound also elicits a pro-erectile response, confirming a supraspinal site of action.[1][2] A 3 nmol ICV dose of this compound resulted in a similar incidence and number of erections as the non-selective dopamine agonist apomorphine (B128758) at the same dose.[1]
Mechanism of Action: Central D4 Receptor Agonism
The pro-erectile effect of this compound is mediated by its agonist activity at central dopamine D4 receptors. This is substantiated by antagonist studies where the effect of this compound was blocked by the centrally-acting dopamine antagonists haloperidol (B65202) and clozapine, but not by the peripherally restricted dopamine antagonist domperidone.[1][2]
CNS Safety and Tolerability Profile
Investigations into the CNS safety profile of this compound have been conducted to assess potential side effects commonly associated with dopaminergic agents.
Locomotor Activity
Subcutaneous administration of this compound at doses ranging from 0.003 to 1.0 µmol/kg did not produce any significant effects on locomotor activity in Wistar rats.[1] This dose range is up to 30-fold higher than the effective dose for inducing penile erection (0.03 µmol/kg).[1] In contrast, the psychostimulant amphetamine significantly increased locomotor activity in the same model.[1]
Behavioral and Neurological Assessments (Irwin Test)
In the Irwin test in mice, intraperitoneal administration of this compound did not induce any observable behavioral or neurological effects at doses up to 10 µmol/kg. At a high dose of 100 µmol/kg, only mild hypoactivity and ptosis were observed.[1] These findings suggest a favorable CNS side-effect profile at therapeutically relevant doses.[1]
Experimental Protocols
Conscious Rat Model of Penile Erection
This protocol is based on the methodology described by Brioni et al. (2004).[1]
-
Animals: Male adult Wistar rats (approximately 300 g) are used. Animals are housed in a temperature-controlled environment with a 12-hour light-dark cycle.
-
Acclimation: On the day of testing, rats are acclimated to a diffusely illuminated room with red light for 1 hour before the experiment.
-
Drug Administration: this compound is freshly prepared and administered subcutaneously (s.c.) in the back of the neck (1 ml/kg injection volume). For intracerebroventricular (ICV) administration, rats with surgically implanted cannulas are used.
-
Observation: Immediately after injection, rats are placed individually in transparent Plexiglas cages. A mirror is placed behind the cages to facilitate observation.
-
Data Collection: The occurrence of penile erection is recorded by direct observation for a 60-minute period. A penile erection is defined by a sequence of behaviors including pelvic thrusts, an upright posture, and grooming of the engorged penis. The incidence (%) of animals exhibiting one or more erections and the latency to the first erection are recorded.
Open Field Test for Locomotor Activity
This protocol is based on the methodology described by Brioni et al. (2004).[1]
-
Animals: Male Wistar rats are used.
-
Apparatus: An open field arena is used to assess locomotor activity.
-
Drug Administration: this compound is administered subcutaneously at various doses. A positive control, such as amphetamine, and a vehicle control are also included.
-
Procedure: Immediately after injection, rats are placed in the center of the open field.
-
Data Collection: Locomotor activity is recorded for a 20-minute observation period. Parameters such as distance traveled, line crossings, and rearing frequency are measured.
Signaling Pathways and Experimental Workflows
Proposed Central Signaling Pathway for this compound-Induced Penile Erection
References
ABT-724: A Technical Guide on its Role in Erectile Dysfunction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-724 is a potent and selective dopamine (B1211576) D4 receptor agonist that was investigated for the treatment of erectile dysfunction (ED). Its mechanism of action centers on the dopaminergic pathways in the central nervous system that are known to play a role in mediating penile erection.[1][2] Preclinical studies in animal models showed promising pro-erectile effects. However, the clinical development of this compound was discontinued (B1498344) during Phase II trials.[3] This technical guide provides a comprehensive overview of the research on this compound, including its pharmacological profile, key experimental data, and the signaling pathways involved in its mechanism of action.
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the dopamine D4 receptor.[4][5] This selectivity was a key feature, as it was hypothesized to mediate pro-erectile effects without the common side effects associated with less selective dopamine agonists, such as nausea and vomiting.[2][6]
Quantitative Data: In Vitro Pharmacology
The following table summarizes the in vitro efficacy and binding affinity of this compound for various dopamine D4 receptors.
| Receptor | Parameter | Value (nM) | Species | Reference |
| Dopamine D4 | EC50 | 12.4 | Human | [7][8] |
| Dopamine D4 | EC50 | 14.3 | Rat | [7][9] |
| Dopamine D4 | EC50 | 23.2 | Ferret | [7][9] |
| Dopamine D4.2 | Ki | 57.5 | Human | [4] |
| Dopamine D4.4 | Ki | 63.6 | Human | [4] |
| Dopamine D4.7 | Ki | 46.8 | Human | [4] |
Selectivity Profile
This compound demonstrates high selectivity for the dopamine D4 receptor. It has been shown to have no significant binding affinity for dopamine D1, D2, D3, or D5 receptors at concentrations up to 10 µM.[7][8] A weak affinity for the serotonin (B10506) 5-HT1A receptor has been reported.[7]
| Receptor | Parameter | Value (nM) | Reference |
| 5-HT1A | Ki | 2780 | [7] |
Preclinical In Vivo Studies
The pro-erectile effects of this compound were primarily investigated in rat models. These studies provided crucial evidence for its potential as a treatment for ED.
Quantitative Data: In Vivo Efficacy in Rats
| Administration Route | Dose (µmol/kg) | Effect | Reference |
| Subcutaneous | 0.003 | Maximal pro-erectile effect in the presence of sildenafil.[2][9] | [2][9] |
| Subcutaneous | 0.03 | 77% incidence of penile erection.[2][9] | [2][9] |
| Intracerebroventricular | 0.003 | Maximal pro-erectile effect. | [2] |
Pharmacokinetics in Rats
| Parameter | Dose (µmol/kg) | Value | Time Point | Reference |
| Maximal Concentration (Plasma) | 0.03 (s.c.) | 5.0 ng/mL (17 nM) | 5 minutes post-administration | [2][9] |
Note: The oral bioavailability of this compound was found to be poor, which led to the development of a successor compound, ABT-670, with improved oral bioavailability.
Experimental Protocols
In Vivo Model for Penile Erection in Rats
Objective: To assess the pro-erectile effects of this compound.
Methodology:
-
Animal Model: Male Wistar rats were used.
-
Drug Administration: this compound was administered via subcutaneous (s.c.) injection or intracerebroventricular (ICV) infusion.
-
Observation: Following administration, rats were placed in individual observation cages. The incidence of penile erection was visually monitored and recorded over a specified period.
-
Antagonist Studies: To confirm the mechanism of action, specific dopamine receptor antagonists (e.g., haloperidol, clozapine) were administered prior to this compound to observe any blockade of the pro-erectile effect.[2][9]
Intracavernosal Pressure (ICP) Measurement in Rats
Objective: To quantify the erectile response to this compound.
Methodology:
-
Surgical Preparation: Rats were anesthetized, and a pressure transducer was surgically implanted into the corpus cavernosum of the penis to measure ICP.
-
Drug Administration: this compound was administered systemically (e.g., s.c.).
-
Data Acquisition: ICP was continuously recorded to measure the frequency, duration, and amplitude of erectile events.[2][5]
Signaling Pathways and Mechanism of Action
The pro-erectile effect of this compound is initiated by the activation of dopamine D4 receptors located in the paraventricular nucleus of the hypothalamus.[1][10] This triggers a downstream signaling cascade that ultimately leads to penile erection.
Dopamine D4 Receptor Signaling Pathway
Caption: D4 receptor activation by this compound in the hypothalamus.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing pro-erectile effects in rats.
Clinical Development and Discontinuation
This compound entered clinical trials for the treatment of erectile dysfunction. However, its development was halted in Phase II.[3] While the specific reasons for the discontinuation have not been detailed in publicly available literature, it is known that the subsequent development of ABT-670 was initiated due to the poor oral bioavailability of this compound.
Logical Relationship of this compound's Development Trajectory
Caption: Development and discontinuation timeline of this compound.
Conclusion
This compound was a pioneering selective dopamine D4 receptor agonist that showed significant promise in preclinical models of erectile dysfunction. Its pro-erectile effects, mediated through a central mechanism in the paraventricular nucleus of the hypothalamus, provided valuable insights into the role of the dopaminergic system in sexual function. While its clinical development was ultimately halted, the research on this compound paved the way for the development of successor compounds and contributed to a deeper understanding of the neurobiological pathways governing penile erection. The data and protocols summarized in this guide serve as a valuable resource for researchers in the ongoing quest for novel and effective treatments for erectile dysfunction.
References
- 1. pnas.org [pnas.org]
- 2. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research in pharmacotherapy for erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. | BioWorld [bioworld.com]
- 6. Erectile Dysfunction: Treatments, Advances and New Therapeutic Strategies [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dopamine D4 receptor signaling in the rat paraventricular hypothalamic nucleus: Evidence of natural coupling involving immediate early gene induction and mitogen activated protein kinase phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of ABT-724
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental protocols for ABT-724, a selective dopamine (B1211576) D4 receptor agonist. The information is compiled from preclinical studies to guide researchers in designing and executing their own in vivo experiments.
Overview of this compound
This compound is a potent and selective agonist for the dopamine D4 receptor. It has been primarily investigated for its pro-erectile effects, demonstrating efficacy in rodent models. Its selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5) suggests a favorable side-effect profile compared to non-selective dopamine agonists. In vivo studies have been conducted in rats, ferrets, and rhesus monkeys to evaluate its efficacy, safety, and mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo and in vitro studies of this compound.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Receptor | Species | Assay Type | Value | Unit | Citation |
| Dopamine D4 | Human | Functional (EC50) | 12.4 | nM | [1][2] |
| Human | Functional (Efficacy) | 61 | % | [1][2] | |
| Rat | Functional (EC50) | 14.3 ± 0.6 | nM | [1] | |
| Rat | Functional (Efficacy) | 70 | % | [1] | |
| Ferret | Functional (EC50) | 23.2 ± 1.3 | nM | [1] | |
| Ferret | Functional (Efficacy) | 64 | % | [1] | |
| Dopamine D1, D2, D3, D5 | - | Binding Affinity | No effect up to 10 µM | - | [1][2] |
Table 2: In Vivo Efficacy of this compound in Rat Model of Penile Erection
| Administration Route | Dose (µmol/kg) | Outcome Measure | Result | Citation |
| Subcutaneous (s.c.) | 0.03 | Penile Erection Incidence | 77% | [1] |
| Subcutaneous (s.c.) | 0.0025 | Intracavernosal Pressure (ICP) Episodes | 2.0 ± 0.6 | [1] |
| Subcutaneous (s.c.) | 0.025 | Intracavernosal Pressure (ICP) Episodes | 7.2 ± 2.8 | [1] |
| Intracerebroventricular (ICV) | 0.003 | Penile Erection Incidence | Significant increase | [1] |
Table 3: Pharmacokinetic and Safety Data for this compound
| Species | Administration Route | Dose (µmol/kg) | Parameter | Value | Unit | Citation |
| Rat | Subcutaneous (s.c.) | 0.03 | Brain Concentration (15 min post-dose) | 4.9 | ng/g | [3] |
| Rat | Subcutaneous (s.c.) | 1.0 | Locomotor Activity | No effect | - | [1] |
| Ferret | Subcutaneous (s.c.) | up to 3 | Emesis | No emetic episodes | - | [4] |
| Rhesus Monkey | Intravenous (i.v.) | - | Self-Administration | Low reinforcing effect | - | [5] |
Signaling Pathway and Mechanism of Action
This compound exerts its pro-erectile effects through a central mechanism of action. It selectively activates dopamine D4 receptors located supraspinally. This activation initiates a signaling cascade that leads to penile erection. The effect is blocked by centrally acting dopamine antagonists like haloperidol (B65202) and clozapine, but not by the peripherally restricted antagonist domperidone, confirming the central site of action.
Mechanism of this compound's pro-erectile effect.
Experimental Protocols
Rat Model of Penile Erection (Efficacy Study)
This protocol is designed to assess the pro-erectile effects of this compound in conscious rats.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound (dissolved in sterile saline or other appropriate vehicle)
-
Vehicle control (e.g., sterile saline)
-
Observation cages (Plexiglas, with mirrors for clear viewing)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Acclimation: House rats in a temperature-controlled environment with a 12-hour light/dark cycle. Allow ad libitum access to food and water. On the day of the experiment, acclimate the rats to the testing room for at least 1 hour.
-
Dosing: Administer this compound or vehicle via subcutaneous injection in the nape of the neck. Doses typically range from 0.003 to 1.0 µmol/kg.
-
Observation: Immediately after injection, place each rat individually in an observation cage. Observe the animals for signs of penile erection for a period of 60 minutes. A penile erection is characterized by the extension of the penis, often accompanied by grooming.
-
Data Collection: Record the incidence of penile erection (the percentage of rats in each group exhibiting at least one erection) and the latency to the first erection.
Measurement of Intracavernosal Pressure (ICP) in Rats
This protocol provides a quantitative measure of erectile function.
Materials:
-
Male Wistar rats
-
This compound and vehicle
-
Anesthesia (e.g., ketamine/xylazine)
-
Pressure transducer and recording equipment
-
Catheters
Procedure:
-
Surgical Preparation: Anesthetize the rat and surgically implant a catheter into the corpus cavernosum of the penis. Connect the catheter to a pressure transducer to record ICP.
-
Dosing and Measurement: After a recovery period, administer this compound or vehicle subcutaneously. Continuously record ICP for a defined period (e.g., 60 minutes).
-
Data Analysis: Analyze the ICP recordings to determine the number, duration, and peak pressure of erectile events.
Ferret Model of Emesis (Safety Study)
This protocol is used to assess the emetic potential of this compound.
Materials:
-
Male ferrets
-
This compound and vehicle
-
Positive control (e.g., apomorphine)
-
Observation cages
Procedure:
-
Acclimation: Acclimate ferrets to the testing environment.
-
Dosing: Administer this compound, vehicle, or a positive control subcutaneously. Doses of this compound up to 3 µmol/kg have been tested.
-
Observation: Observe the animals for a set period (e.g., 90 minutes) for signs of emesis (vomiting) and nausea-like behaviors (e.g., retching).
-
Data Collection: Record the number of emetic episodes for each animal.
Rhesus Monkey Self-Administration Model (Abuse Potential Study)
This protocol evaluates the reinforcing properties of this compound.
Materials:
-
Rhesus monkeys with indwelling intravenous catheters
-
This compound and saline
-
Operant conditioning chambers equipped with levers and infusion pumps
Procedure:
-
Training: Train the monkeys to self-administer a known reinforcing substance (e.g., cocaine) by pressing a lever.
-
Substitution: Once a stable response rate is established, substitute saline and different doses of this compound for the training substance.
-
Data Collection: Record the number of infusions self-administered for each substance. A low number of self-infusions of this compound compared to the positive control suggests a low potential for abuse.
Experimental Workflows
The following diagrams illustrate the workflows for the key in vivo experiments.
References
- 1. Oral ethanol self-administration in free-feeding rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic Cocaine Self-Administration in Rhesus Monkeys: Impact on Associative Learning, Cognitive Control, and Working Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Machine learning prediction of emesis and gastrointestinal state in ferrets | PLOS One [journals.plos.org]
- 5. Machine learning prediction of emesis and gastrointestinal state in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABT-724 Administration in Rat Models of ADHD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and evaluation of ABT-724, a selective dopamine (B1211576) D4 receptor agonist, in the Spontaneously Hypertensive Rat (SHR) model of Attention-Deficit/Hyperactivity Disorder (ADHD). The protocols outlined below are compiled from preclinical research and are intended to facilitate further investigation into the therapeutic potential of this compound for ADHD.
Introduction
Attention-Deficit/Hyperactivity Disorder (ADHD) is a common neurodevelopmental disorder characterized by inattention, hyperactivity, and impulsivity. The dysfunction of the dopamine D4 receptor has been implicated in the pathophysiology of ADHD.[1] this compound is a potent and selective agonist for the dopamine D4 receptor, showing promise in preclinical studies for mitigating ADHD-like symptoms.[1] The Spontaneously Hypertensive Rat (SHR) is a well-validated genetic animal model of ADHD, exhibiting behavioral characteristics of the combined subtype of the disorder.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies administering this compound to SHR rats.
Table 1: Effects of this compound on Hyperactivity in the Open Field Test
| Treatment Group | Dose (mg/kg, IP) | Locomotor Activity (arbitrary units) |
| Wistar-Kyoto (WKY) Control | Saline | ~1500 |
| SHR Control | Saline | ~3000 |
| SHR + this compound | 0.16 | Reduced hyperactivity |
| SHR + this compound | 0.64 | Reduced hyperactivity |
Note: Specific numerical values for locomotor activity reduction were not consistently reported across all studies; however, the qualitative effect of hyperactivity alleviation at 0.16 and 0.64 mg/kg is consistently noted.[1]
Table 2: Effects of this compound on Spatial Learning in the Morris Water Maze
| Treatment Group | Dose (mg/kg, IP) | Escape Latency |
| Wistar-Kyoto (WKY) Control | Saline | Shorter |
| SHR Control | Saline | Longer |
| SHR + this compound | 0.16 | Shorter than SHR control |
| SHR + this compound | 0.64 | Shorter than SHR control |
Note: As with locomotor activity, precise escape latencies vary between studies. The data reflects the general finding of improved spatial learning with this compound treatment.[1]
Table 3: Effects of this compound on Attentional Set-Shifting
| Treatment Group | Dose (mg/kg, IP) | Trials to Criterion (Extra-Dimensional Shift) | Errors (Extra-Dimensional Shift) |
| WKY Control | Saline | Fewer | Fewer |
| SHR Control | Saline | More | More |
| SHR + this compound | 0.04 | Fewer than SHR control | Fewer than SHR control |
| SHR + this compound | 0.16 | Fewer than SHR control | Fewer than SHR control |
| SHR + this compound | 0.64 | Fewer than SHR control | Fewer than SHR control |
| SHR + Methylphenidate | 2.5 | Fewer than SHR control | Fewer than SHR control |
Note: this compound was shown to reduce the number of trials and errors required to reach criterion, indicating improved cognitive flexibility.
Experimental Protocols
This compound Preparation and Administration
This protocol describes the preparation and intraperitoneal injection of this compound for use in rat models.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27 gauge)
Procedure:
-
Vehicle Preparation: Due to the likely low aqueous solubility of this compound, a vehicle such as a mixture of DMSO and PEG300 in saline is recommended. A common vehicle for similar compounds is 20% DMSO, 30% PEG300, and 50% sterile saline. Prepare the vehicle by mixing the components in a sterile tube and vortexing until a homogenous solution is achieved.
-
Drug Solubilization:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume to be prepared.
-
For a 1 mg/mL stock solution, weigh 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of DMSO to initially dissolve the powder.
-
Gradually add the remaining vehicle components while vortexing to ensure complete dissolution.
-
-
Dose Calculation and Dilution:
-
Doses of 0.04, 0.16, and 0.64 mg/kg have been shown to be effective.
-
Calculate the volume of the stock solution needed for each animal based on its body weight and the target dose.
-
If necessary, dilute the stock solution with the vehicle to achieve the final desired concentration for injection, typically at a volume of 1 mL/kg.
-
-
Intraperitoneal (IP) Administration:
-
Restrain the rat securely.
-
Lift the rat's hindquarters to allow the abdominal organs to move cranially.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle, being careful to avoid the midline and internal organs.
-
Aspirate to ensure no bodily fluids are drawn into the syringe, indicating incorrect placement.
-
Inject the solution smoothly.
-
Withdraw the needle and return the rat to its cage.
-
Administration is typically performed daily for a period of 5 days, from postnatal day 28 to 32 in adolescent SHR models.[1]
-
References
Application Notes and Protocols for ABT-724 in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ABT-724, a selective dopamine (B1211576) D4 receptor agonist, for use in behavioral pharmacology experiments. Detailed protocols for key behavioral assays, quantitative data summaries, and signaling pathway diagrams are included to facilitate experimental design and execution.
Introduction to this compound
This compound is a potent and selective partial agonist for the dopamine D4 receptor.[[“]][2] It exhibits high affinity for human, rat, and ferret D4 receptors with EC50 values in the nanomolar range, while showing negligible effects on other dopamine receptor subtypes (D1, D2, D3, and D5).[[“]][2] This selectivity makes this compound a valuable tool for elucidating the specific roles of the D4 receptor in various physiological and behavioral processes. Primarily investigated for its pro-erectile effects, recent studies have expanded its application to cognitive and behavioral models, such as ADHD.
Mechanism of Action
This compound exerts its effects by binding to and activating dopamine D4 receptors, which are G protein-coupled receptors (GPCRs). The D4 receptor is primarily coupled to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D4 receptor activation can modulate other signaling cascades, including the MAPK/ERK pathway and GABAergic neurotransmission, contributing to its diverse behavioral effects.
Data Presentation: Quantitative Efficacy and Behavioral Effects
The following tables summarize the in vitro efficacy and in vivo behavioral effects of this compound from published studies.
Table 1: In Vitro Efficacy of this compound at Dopamine D4 Receptors
| Receptor Species | EC50 (nM) | Efficacy (%) | Reference |
| Human | 12.4 | 61 | [[“]] |
| Rat | 14.3 ± 0.6 | 70 | [[“]] |
| Ferret | 23.2 ± 1.3 | 64 | [[“]] |
Table 2: Behavioral Effects of this compound in Animal Models
| Behavioral Model | Species | Route of Administration | Dose Range | Observed Effect | Reference |
| Penile Erection | Wistar Rat | Subcutaneous (s.c.) | 0.003 - 0.1 µmol/kg | Dose-dependent increase in penile erections. | [[“]] |
| Penile Erection | Wistar Rat | Intracerebroventricular (ICV) | 1 - 10 nmol | Significant facilitation of erectile responses. | [[“]] |
| Locomotor Activity (Open Field) | Wistar Rat | Subcutaneous (s.c.) | 0.003 - 1.0 µmol/kg | No significant effect on locomotor activity. | [[“]] |
| Hyperactivity (ADHD model) | Spontaneously Hypertensive Rat (SHR) | Not specified | 0.16 and 0.64 mg/kg | Alleviation of hyperactivity. | [3] |
| Spatial Learning (ADHD model) | Spontaneously Hypertensive Rat (SHR) | Not specified | 0.16 and 0.64 mg/kg | Improvement in spatial learning impairment. | [3] |
| Drug Self-Administration | Rhesus Monkey | Intravenous (i.v.) | Not specified | Little to no reinforcing effect observed. | [4] |
Signaling Pathways of this compound Action
Activation of the dopamine D4 receptor by this compound initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase, while secondary pathways include modulation of MAPK/ERK and GABAergic signaling.
Caption: this compound signaling pathways.
Experimental Protocols
Protocol 1: Assessment of Pro-Erectile Effects in Rats
This protocol is adapted from studies demonstrating the robust pro-erectile effects of this compound.
1. Animals:
-
Male Wistar rats (250-300g).
-
House in a temperature-controlled room with a 12-hour light/dark cycle, with food and water available ad libitum.
2. Materials:
-
This compound (dissolved in saline).
-
Observation cages (Plexiglas, 20 x 30 x 30 cm) with mirrors for observation.[[“]]
-
Video recording equipment.
3. Experimental Procedure:
-
Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.[[“]]
-
Drug Administration:
-
Subcutaneous (s.c.): Inject this compound or vehicle (saline) subcutaneously in the neck region. A typical dose range is 0.003 to 0.1 µmol/kg.[[“]]
-
Intracerebroventricular (ICV): For central administration, use stereotaxically implanted cannulae targeting a lateral ventricle. Infuse this compound (e.g., 1-10 nmol) or vehicle over a 1-minute period.
-
-
Behavioral Observation:
-
Immediately after injection, place each rat individually in an observation cage.[[“]]
-
Observe and record the number of penile erections for a period of 60 minutes. An erection is defined as the emergence of the glans penis.
-
For more detailed analysis, record the latency to the first erection and the total duration of erectile events.
-
4. Data Analysis:
-
Compare the number of erections between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Analyze the latency and duration data similarly.
Caption: Pro-erectile effects workflow.
Protocol 2: Evaluation of Effects on Locomotor Activity and Anxiety-Like Behavior (Open Field Test)
This protocol outlines the use of the open field test to assess the effects of this compound on general locomotor activity and anxiety-like behavior.
1. Animals:
-
Male rats (e.g., Wistar or Sprague-Dawley, 250-300g).
-
House as described in Protocol 1.
2. Materials:
-
This compound (dissolved in saline).
-
Open field apparatus (e.g., a square arena, 100 x 100 cm, with 40 cm high walls), made of a non-porous material for easy cleaning.
-
Video tracking software for automated data collection.
3. Experimental Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound (e.g., 0.003 - 1.0 µmol/kg, s.c.) or vehicle 30 minutes before the test.
-
Open Field Test:
-
Gently place the rat in the center of the open field arena.
-
Allow the rat to freely explore the arena for a set period (e.g., 10-20 minutes).
-
Record the session using an overhead camera connected to a video tracking system.
-
Between each trial, thoroughly clean the arena with 70% ethanol (B145695) to remove any olfactory cues.
-
4. Data Analysis:
-
Locomotor Activity:
-
Total distance traveled.
-
Mean velocity.
-
-
Anxiety-Like Behavior:
-
Time spent in the center of the arena versus the periphery.
-
Number of entries into the center zone.
-
Frequency of rearing and grooming behaviors.
-
-
Compare the parameters between the this compound and vehicle groups using t-tests or ANOVA.
References
- 1. consensus.app [consensus.app]
- 2. Dopamine D4 Receptors Modulate GABAergic Signaling in Pyramidal Neurons of Prefrontal Cortex | Journal of Neuroscience [jneurosci.org]
- 3. jneurosci.org [jneurosci.org]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABT-724 in Cell-Based Calcium Flux Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-724 is a potent and selective agonist for the dopamine (B1211576) D4 receptor, a G protein-coupled receptor (GPCR) implicated in various neurological processes.[1][2][3][4] Its high selectivity makes it a valuable tool for investigating D4 receptor function and for screening potential therapeutic compounds. This document provides a detailed protocol for utilizing this compound in a cell-based calcium flux assay, a common method for studying GPCR activation.
Activation of the dopamine D4 receptor by an agonist like this compound can be engineered to elicit an increase in intracellular calcium concentration ([Ca²⁺]i).[1] This is typically achieved by co-expressing the D4 receptor with a chimeric G protein, such as Gαqo5, in a host cell line like Human Embryonic Kidney 293 (HEK293) cells. The Gαqo5 chimera effectively couples the Gαi/o-linked D4 receptor to the Gαq signaling pathway. This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using fluorescent calcium indicators, providing a robust and measurable readout of D4 receptor activation.
Data Presentation
Table 1: In Vitro Potency and Efficacy of Dopamine Receptor Agonists at the Human D4 Receptor
| Agonist | EC₅₀ (nM) | Efficacy (% of Dopamine Response) |
| Dopamine | 2.2 ± 0.2 | 100% |
| This compound | 12.4 ± 1.0 | 61.0 ± 3.7%[5] |
| Apomorphine | 4.3 ± 0.2 | 84.0 ± 3.3%[5] |
Table 2: Selectivity Profile of this compound
| Receptor/Target | Binding Affinity (Ki) or Activity |
| Dopamine D1 | No significant binding up to 10 µM[1] |
| Dopamine D2 | No significant binding up to 10 µM[1] |
| Dopamine D3 | No significant binding up to 10 µM[1] |
| Dopamine D5 | No significant binding up to 10 µM[1] |
| 5-HT₁ₐ | 2780 ± 642 nM[1] |
| >70 Other Receptors/Channels | No significant binding up to 10 µM[1] |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound-induced calcium flux.
Caption: Experimental workflow for the calcium flux assay.
Experimental Protocols
Cell Culture and Plating
-
Cell Line: HEK293 cells stably co-expressing the human dopamine D4 receptor and the Gαqo5 chimeric protein.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and appropriate selection antibiotics (e.g., G418 for the receptor and hygromycin for the G protein).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Plating for Assay:
-
Harvest cells using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Resuspend cells in the culture medium and perform a cell count.
-
Plate cells in a black-walled, clear-bottom 96-well microplate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 18-24 hours at 37°C with 5% CO₂ to allow for cell attachment and formation of a monolayer.
-
Calcium Flux Assay Protocol
Materials:
-
Fluo-4 AM (or equivalent calcium-sensitive dye)
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Dopamine)
-
Negative control (vehicle, e.g., DMSO in Assay Buffer)
-
96-well microplate reader with fluorescence detection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Preparation of Dye Loading Solution:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
For one 96-well plate, mix 20 µL of 1 mM Fluo-4 AM stock with 20 µL of 20% Pluronic F-127 in a microcentrifuge tube.
-
Add this mixture to 10 mL of Assay Buffer and vortex to ensure complete mixing. This is the final Dye Loading Solution.
-
-
Dye Loading:
-
Carefully remove the culture medium from the wells of the cell plate.
-
Add 100 µL of the Dye Loading Solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer per well, being careful not to disturb the cell monolayer.
-
After the final wash, add 100 µL of Assay Buffer to each well.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and control compounds in Assay Buffer at 2X the final desired concentration.
-
Place the compound plate and the cell plate into the fluorescence microplate reader.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Configure the instrument to add 100 µL of the 2X compound solutions to the corresponding wells of the cell plate.
-
-
Data Acquisition and Analysis:
-
Immediately after compound addition, begin measuring the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) every 1-2 seconds for a period of 2-3 minutes.
-
The change in fluorescence intensity over time represents the calcium flux.
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximum response (Eₘₐₓ).
-
Normalize the Eₘₐₓ of test compounds to the Eₘₐₓ of a full agonist like dopamine to determine the relative efficacy.
-
References
- 1. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 5. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABT-724 in HEK293 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-724 is a potent and selective agonist for the dopamine (B1211576) D4 receptor.[1] This compound has been instrumental in elucidating the physiological roles of the D4 receptor and serves as a valuable tool in drug discovery programs, particularly for conditions where D4 receptor modulation is a therapeutic strategy.[2][3] Human Embryonic Kidney 293 (HEK293) cells are a widely used cell line in biomedical research, prized for their high transfection efficiency and robust growth characteristics, making them an ideal system for the heterologous expression of G-protein coupled receptors (GPCRs) like the dopamine D4 receptor.[4][5] The use of HEK293 cells allows for the study of specific receptor subtypes in a controlled environment, free from the confounding variables of native neuronal systems.[6] This document provides detailed application notes and protocols for the use of this compound in HEK293 cell lines expressing the human dopamine D4 receptor.
Data Presentation
The following tables summarize the quantitative data for this compound, highlighting its potency and selectivity.
Table 1: In Vitro Potency and Efficacy of this compound at Dopamine D4 Receptors
| Receptor | Species | Assay Type | Parameter | Value |
| Dopamine D4 | Human | Calcium Mobilization | EC50 | 12.4 nM |
| Dopamine D4 | Human | Calcium Mobilization | Efficacy | 61% |
| Dopamine D4 | Rat | Calcium Mobilization | EC50 | 14.3 nM |
| Dopamine D4 | Ferret | Calcium Mobilization | EC50 | 23.2 nM |
Table 2: Selectivity Profile of this compound
| Target | Binding Affinity (Ki) | Functional Activity |
| Dopamine D1 Receptor | > 10,000 nM | No effect |
| Dopamine D2 Receptor | > 10,000 nM | No effect |
| Dopamine D3 Receptor | > 10,000 nM | No effect |
| Dopamine D5 Receptor | > 10,000 nM | No effect |
| 5-HT1A Receptor | 2,780 nM | Weak affinity |
| >70 other receptors/ion channels | > 10,000 nM | No significant activity |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the dopamine D4 receptor signaling pathway upon activation by this compound in the described assay system and the general experimental workflow.
Caption: Dopamine D4 receptor signaling cascade in HEK293 cells.
Caption: Experimental workflow for assessing this compound activity.
Experimental Protocols
HEK293 Cell Culture
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
37°C, 5% CO2 incubator
Protocol:
-
Maintain HEK293 cells in T-75 flasks containing DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, aspirate the medium, wash the cell monolayer with PBS, and add 2-3 mL of trypsin-EDTA.
-
Incubate for 3-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:5 to 1:10 dilution.
Transient Transfection of HEK293 Cells
Materials:
-
HEK293 cells
-
Expression plasmid for human dopamine D4 receptor
-
Expression plasmid for the G-protein chimera Gαq/o5
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Protocol:
-
One day before transfection, seed HEK293 cells into 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, for each well, dilute 2 µg of total plasmid DNA (1 µg of D4 receptor plasmid and 1 µg of Gαq/o5 plasmid) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and the diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the 500 µL of the DNA-lipid complex to each well containing cells and fresh medium.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2 before performing the functional assay.
This compound-Induced Calcium Mobilization Assay
Materials:
-
Transfected HEK293 cells
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye leakage)
-
This compound
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation 3 or similar)
Protocol:
-
Cell Plating: 24 hours post-transfection, detach the cells and seed them into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of complete growth medium. Incubate overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical final concentration is 2-4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS with 20 mM HEPES.
-
Aspirate the growth medium from the cell plate and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye. After the final wash, leave 100 µL of buffer in each well.
-
Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations in HBSS with 20 mM HEPES.
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Use the instrument's automated injector to add 100 µL of the 2X this compound solution to each well.
-
Continue to measure the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Conclusion
The use of this compound in HEK293 cells expressing the dopamine D4 receptor provides a robust and reliable system for studying D4 receptor pharmacology. The protocols outlined in this document offer a comprehensive guide for researchers to investigate the functional activity of D4 receptor agonists and antagonists, facilitating drug discovery and a deeper understanding of dopaminergic signaling. The high selectivity of this compound makes it an excellent tool for dissecting the specific roles of the D4 receptor in various physiological and pathological processes.
References
- 1. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (this compound), a dopaminergic agent with a novel mode of action for the potential treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Frontiers | Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines [frontiersin.org]
- 5. HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous (s.c.) Administration of ABT-724 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-724 is a potent and selective dopamine (B1211576) D4 receptor agonist.[1][2][3] It was initially investigated as a potential therapeutic agent for erectile dysfunction due to its ability to induce penile erections in animal models.[1][2][4][5][6] this compound demonstrates high affinity for the human dopamine D4 receptor, with an EC50 of 12.4 nM and 61% efficacy, while showing no significant activity at D1, D2, D3, or D5 receptors.[2][4] Preclinical studies in conscious rats have shown that subcutaneous (s.c.) administration of this compound dose-dependently facilitates penile erections, suggesting a supraspinal mechanism of action.[2][3][4] These characteristics make this compound a valuable research tool for investigating the role of the dopamine D4 receptor in various physiological processes.
Mechanism of Action
This compound functions as an agonist at the dopamine D4 receptor. Upon binding, it activates the receptor, initiating downstream signaling cascades. In the context of its pro-erectile effects, this activation is believed to occur at a supraspinal site.[2][4] The effects of this compound can be blocked by dopamine antagonists such as haloperidol (B65202) and clozapine.[2][4]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in rats.
Table 1: Pro-erectile Effects of Subcutaneous this compound in Conscious Wistar Rats
| Dose (µmol/kg, s.c.) | Erection Incidence (%) |
| Vehicle | 23% |
| 0.03 | 77% |
Data extracted from Brioni et al., 2004.[4][7]
Table 2: Effect of Subcutaneous this compound on Intracavernosal Pressure (ICP) in Conscious Rats
| Dose (µmol/kg, s.c.) | Average Episodes of ICP Increase |
| Saline (Control) | 0.2 ± 0.2 |
| 0.0025 | 2.0 ± 0.6 |
Data represents the mean ± SEM.[4]
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Administration
Materials:
-
This compound (maleate salt)[3]
-
Sterile saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL) with 27-30 gauge needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose and the number of animals to be treated, calculate the total mass of this compound maleate (B1232345) salt needed.
-
Dissolve this compound in sterile saline: Freshly prepare the solution on the day of the experiment.[3] Dissolve the calculated amount of this compound in sterile saline to achieve the final desired concentration. The injection volume should be 1 ml/kg.[3]
-
Ensure complete dissolution: Vortex the solution thoroughly to ensure that the compound is completely dissolved.
-
Prepare syringes: Draw the appropriate volume of the this compound solution into sterile syringes for each animal.
Protocol 2: Subcutaneous Administration of this compound in Rats
Materials:
-
Conscious Wistar rats[4]
-
Prepared syringes with this compound solution
-
Animal scale
-
Appropriate animal handling and restraint equipment
Procedure:
-
Animal Acclimation: Allow rats to acclimate to the experimental environment before the procedure.
-
Weigh the animal: Accurately weigh each rat to determine the correct injection volume.
-
Animal Restraint: Gently but firmly restrain the rat.
-
Injection Site: The recommended site for subcutaneous injection is the back of the neck area.[3]
-
Injection: Lift a fold of skin at the injection site. Insert the needle into the base of the skin tent, parallel to the spine.
-
Administer the solution: Depress the plunger to inject the solution.
-
Withdraw the needle: Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Post-injection Monitoring: Return the animal to its cage and monitor for the desired effects (e.g., penile erection) and any adverse reactions. For pro-erectile studies, observation periods of 60 minutes have been reported.[7]
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 4. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of ABT-724 Solutions for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
ABT-724 is a potent and highly selective agonist for the dopamine (B1211576) D₄ receptor, demonstrating efficacy in various preclinical models.[1][2] It is a valuable tool for investigating the physiological roles of the D₄ receptor. Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of this compound solutions for both in vitro and in vivo applications, along with information on its solubility, storage, and mechanism of action.
This compound: Forms and Solubility
This compound is available in different forms, most commonly as a free base or a trihydrochloride salt. The salt form generally offers superior water solubility and stability.[3] It is crucial to select the appropriate solvent based on the experimental requirements and the specific form of the compound.
Table 1: Solubility of this compound Forms
| Form | Solvent | Solubility | Molar Mass ( g/mol ) | Notes |
| This compound Trihydrochloride | Water (H₂O) | ≥ 100 mg/mL (≥ 248.29 mM) | 402.75 | Sonication may be used to aid dissolution.[4] |
| DMSO | 20 - 60 mg/mL (49.66 - 148.98 mM) | 402.75 | Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[4][5] | |
| This compound (Free Base) | DMSO | 10 mg/mL (34.09 mM) | 293.37 | Sonication is recommended to aid dissolution.[6] |
Storage and Stability of this compound Solutions
Proper storage is essential to maintain the integrity and activity of this compound.
Table 2: Storage Recommendations for this compound
| Form | Condition | Storage Temperature | Duration | Recommendations |
| Powder (Solid) | Sealed, away from moisture | 4°C or -20°C | Up to 3 years | [4][5][6] |
| Stock Solution (in DMSO or H₂O) | Aliquoted, sealed | -80°C | 6 - 12 months | Avoid repeated freeze-thaw cycles.[4][5] |
| -20°C | 1 month | [5] | ||
| Working Solution (in vivo) | Freshly prepared | Use immediately | Same day | Recommended for best results.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol is suitable for preparing a high-concentration stock solution, typically in DMSO, which can then be diluted to the final working concentration in aqueous buffers or cell culture media.
Materials:
-
This compound (Trihydrochloride or Free Base)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Refer to Table 1 for solubility limits.
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for a few minutes to ensure complete dissolution.[4][6] Visually inspect the solution to confirm that no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term use (up to 12 months).[4][5]
Note on Final Dilution: When preparing the final working solution, the concentration of DMSO should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration
This protocol describes a vehicle formulation suitable for subcutaneous (s.c.) administration in animal models.[5] It is recommended to prepare this formulation fresh on the day of the experiment.[5]
Materials:
-
This compound Trihydrochloride
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (sterile, 0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Prepare Stock Solution: First, prepare a clear stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 400 µL of DMSO.
-
Add Co-solvents: To prepare the final formulation, add the solvents sequentially as follows, ensuring the solution is clear after each addition. The percentages represent the volumetric ratio in the final solution.[5]
-
Step 1: Start with the required volume of the this compound/DMSO stock solution (to make up 10% of the final volume).
-
Step 2: Add PEG300 to constitute 40% of the final volume. Mix thoroughly.
-
Step 3: Add Tween-80 to constitute 5% of the final volume. Mix thoroughly.
-
Step 4: Add Saline to make up the final 45% of the volume. Mix until a clear solution is obtained.
-
-
Final Concentration Example: To prepare 1 mL of a 2.5 mg/mL solution:
-
Dissolve 2.5 mg of this compound in 100 µL of DMSO.
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween-80.
-
Add 450 µL of Saline.
-
Vortex until the solution is clear. Solubility in this vehicle is ≥ 2.5 mg/mL.[5]
-
-
Administration: The solution is now ready for administration (e.g., via subcutaneous injection). In rats, a typical injection volume is 1 ml/kg.[6][7]
Mechanism of Action and Signaling Pathway
This compound is a selective agonist of the Dopamine D₄ receptor, which is a G-protein coupled receptor (GPCR). The D₄ receptor is typically coupled to Gαi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Activation of the D₄ receptor can also lead to changes in intracellular calcium (Ca²⁺) levels, though the precise mechanism can be cell-type dependent.[7]
Caption: Dopamine D₄ receptor signaling pathway activated by this compound.
Experimental Workflows
The following diagrams illustrate the logical flow for preparing this compound solutions for different experimental settings.
Caption: Workflow for preparing this compound solutions for in vitro use.
Caption: Workflow for preparing this compound formulation for in vivo use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ABT 724 trihydrochloride | Dopamine Receptor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 7. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Combination of ABT-724 and Sildenafil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of ABT-724 in combination with sildenafil (B151), with a focus on preclinical studies in erectile dysfunction models. The provided protocols are based on established research to guide further investigation into the synergistic effects of this drug combination.
Introduction
This compound is a potent and highly selective dopamine (B1211576) D4 receptor agonist.[1][2][3] It has been shown to facilitate penile erection in conscious rats through a supraspinal mechanism of action.[2][3] Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor, enhances the erectile response by increasing cyclic guanosine (B1672433) monophosphate (cGMP) levels in the corpus cavernosum, which promotes smooth muscle relaxation and increased blood flow.[4][5][6] The combination of a centrally acting agent like this compound with a peripherally acting agent like sildenafil presents a promising therapeutic strategy for erectile dysfunction. Preclinical studies have demonstrated a significant potentiation of the proerectile effects of this compound when administered in conjunction with sildenafil.[2][3]
Mechanism of Action
The synergistic effect of combining this compound and sildenafil stems from their distinct but complementary mechanisms of action. This compound initiates the signaling cascade for penile erection centrally, while sildenafil amplifies the downstream effects peripherally.
-
This compound (Central Action): As a dopamine D4 receptor agonist, this compound is believed to act on D4 receptors in the brain to initiate the signaling that leads to penile erection.[2][7] This central stimulation is a key initiating step in the erectile process.
-
Sildenafil (Peripheral Action): During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum, activating guanylate cyclase to produce cGMP.[4][5][8] cGMP is the primary mediator of smooth muscle relaxation and vasodilation, leading to an erection.[4] Sildenafil inhibits PDE5, the enzyme responsible for the degradation of cGMP, thereby prolonging its action and enhancing the erectile response.[4][5][6][9]
By combining these two agents, the centrally-mediated proerectile signal from this compound is amplified by the peripheral action of sildenafil, resulting in a more robust and sustained erectile response.
Data Presentation
The following tables summarize the quantitative data from in vivo studies investigating the combination of this compound and sildenafil in conscious rats.
Table 1: Proerectile Effects of this compound in Conscious Rats
| Treatment (s.c.) | Dose (µmol/kg) | Incidence of Penile Erection (%) |
| Vehicle | - | 23 |
| This compound | 0.03 | 77 |
Data extracted from Brioni et al., 2004.[2]
Table 2: Potentiation of this compound-Induced Penile Erection by Sildenafil in Conscious Rats
| Pre-treatment (i.p.) | Treatment (s.c.) | Dose of this compound (µmol/kg) | Incidence of Penile Erection (%) | Fold Potentiation |
| Vehicle | Vehicle | - | ~20 | - |
| Sildenafil (1 µmol/kg) | Vehicle | - | ~25 | - |
| Vehicle | This compound | 0.003 | ~25 | - |
| Sildenafil (1 µmol/kg) | This compound | 0.003 | ~75 | 10-fold |
| Vehicle | This compound | 0.03 | ~75 | - |
Data extracted and interpreted from Brioni et al., 2004.[2] A 10-fold potentiation was observed as this compound reached a maximal effect at a 10-fold lower dose in the presence of sildenafil.[2]
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo combination of this compound and sildenafil.
Protocol 1: Evaluation of Proerectile Effects in Conscious Rats
Objective: To assess the potentiation of this compound-induced penile erections by sildenafil in a conscious rat model.
Materials:
-
Male Wistar rats (adult)
-
This compound
-
Sildenafil
-
Vehicle solution (e.g., saline)
-
Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections
Procedure:
-
Animal Acclimation: Acclimate male Wistar rats to the testing environment to minimize stress-related interferences.
-
Drug Preparation: Prepare fresh solutions of this compound and sildenafil in the appropriate vehicle on the day of the experiment.
-
Dosing Regimen:
-
Administer sildenafil (e.g., 1 µmol/kg) or vehicle via intraperitoneal (i.p.) injection.
-
After a 30-minute interval, administer this compound (e.g., 0.003 µmol/kg or 0.03 µmol/kg) or vehicle via subcutaneous (s.c.) injection.[2]
-
-
Behavioral Observation:
-
Immediately after the s.c. injection, place the rats in individual observation cages.
-
Observe the animals for a period of 60 minutes for the occurrence of penile erection episodes.[2]
-
-
Data Collection: Record the incidence (percentage of rats showing at least one erection) and the number of penile erections for each treatment group.
Protocol 2: Measurement of Intracavernosal Pressure (ICP) in Freely Moving Rats
Objective: To quantify the erectile response by measuring changes in intracavernosal pressure following the administration of this compound and sildenafil.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Sildenafil
-
Vehicle solution
-
Pressure transducer and recording equipment
-
Catheters for implantation into the corpus cavernosum
-
Surgical instruments
Procedure:
-
Surgical Implantation:
-
Anesthetize the rats according to standard laboratory procedures.
-
Surgically implant a catheter connected to a pressure transducer into the corpus cavernosum of the penis.
-
Allow for a post-operative recovery period.
-
-
Drug Administration:
-
On the day of the experiment, administer sildenafil or vehicle (i.p.).
-
After 30 minutes, administer this compound or vehicle (s.c.).
-
-
ICP Recording:
-
Connect the implanted catheter to the pressure transducer and recording system.
-
Record the intracavernosal pressure in the awake, freely moving rats for a defined period (e.g., 60 minutes) post-drug administration.
-
-
Data Analysis: Analyze the ICP recordings to determine parameters such as the peak pressure, duration of pressure increase, and the area under the curve to quantify the erectile response.
Visualizations
Caption: Signaling pathway of this compound and sildenafil in penile erection.
Caption: Experimental workflow for in vivo combination study in conscious rats.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. Sildenafil citrate, a selective phosphodiesterase type 5 inhibitor: urologic and cardiovascular implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Erectile Dysfunction: Treatments, Advances and New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for FLIPR Assay Using ABT-724
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for conducting a Fluorometric Imaging Plate Reader (FLIPR) assay to measure the activity of the selective dopamine (B1211576) D4 receptor agonist, ABT-724. The dopamine D4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Activation of Gi/o-coupled receptors typically leads to an inhibition of adenylyl cyclase, which does not directly result in a calcium signal. Therefore, to utilize the robust and high-throughput nature of FLIPR calcium assays, a chimeric G-protein, Gαqo5, is co-expressed with the dopamine D4 receptor. This chimeric protein redirects the Gi/o signal to the Gq pathway, culminating in the release of intracellular calcium, which can be quantified using calcium-sensitive fluorescent dyes.
This compound is a potent and selective agonist for the dopamine D4 receptor, making it a valuable tool for studying D4 receptor pharmacology and for screening compound libraries for novel D4 receptor modulators.[1] This protocol is designed for researchers in academic and industrial settings engaged in GPCR research and drug discovery.
Data Presentation
Table 1: In Vitro Efficacy of this compound at Dopamine D4 Receptors
| Receptor Species | Cell Line | G-Protein | Assay Type | EC50 (nM) | Efficacy (% of Dopamine) | Reference |
| Human | HEK293 | - | FLIPR | 12.4 | 61% | [2][3] |
| Rat | HEK293 | Gqo5 | FLIPR | 14.3 | 70% | [1] |
| Ferret | HEK293 | Gqo5 | FLIPR | 23.2 | 64% | [1] |
Table 2: Selectivity Profile of this compound
| Receptor/Enzyme | Binding Affinity (Ki, nM) / Inhibition | Reference |
| Dopamine D1, D2, D3, D5 Receptors | No significant binding up to 10 µM | [1] |
| 5-HT1A Receptor | 2780 | [1] |
| PDE1, PDE5, PDE6 | No inhibition at 10 µM | [1] |
| >70 other neurotransmitter receptors, uptake sites, and ion channels | No significant binding up to 10 µM | [1] |
Signaling Pathway
The activation of the dopamine D4 receptor by this compound in a FLIPR assay utilizing the Gαqo5 chimeric G-protein initiates a specific signaling cascade. The following diagram illustrates this pathway.
Caption: this compound induced D4 receptor signaling pathway for FLIPR assay.
Experimental Workflow
The following diagram outlines the key steps involved in performing the FLIPR assay with this compound.
Caption: Experimental workflow for the this compound FLIPR assay.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.
Materials and Reagents
-
Cells: HEK293 cells stably co-expressing the human dopamine D4 receptor and the Gαqo5 chimeric G-protein.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418 for the receptor and Zeocin for the G-protein).
-
Assay Plates: 384-well, black-walled, clear-bottom cell culture plates.
-
Compound Plates: 384-well polypropylene (B1209903) plates.
-
FLIPR Calcium Assay Kit: (e.g., FLIPR Calcium 6 Assay Kit, Molecular Devices). Alternatively, a calcium-sensitive dye like Fluo-4 AM can be used.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.
-
Control Compounds: Dopamine (as a reference agonist) and a D4 receptor antagonist (e.g., L-745,870) for assay validation.
-
FLIPR Instrument: (e.g., FLIPR Penta or FLIPR Tetra, Molecular Devices).
Cell Preparation
-
Culture the HEK293-D4-Gαqo5 cells in T-75 flasks until they reach 80-90% confluency.
-
On the day before the assay, aspirate the culture medium, wash the cells with PBS, and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in fresh culture medium and determine the cell density.
-
Seed the cells into 384-well assay plates at a density of 10,000 to 20,000 cells per well in 25 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
Dye Loading
-
On the day of the assay, prepare the dye loading solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit). If using Fluo-4 AM, prepare a 2x working solution in assay buffer.
-
Remove the assay plates from the incubator and add an equal volume (25 µL) of the dye loading solution to each well.[4]
-
Incubate the plates for 1-2 hours at 37°C, protected from light.[4] Following this, allow the plates to equilibrate to room temperature for at least 30 minutes before use.
Compound Plate Preparation
-
Prepare serial dilutions of this compound in assay buffer in a separate 384-well compound plate. A typical concentration range would be from 1 pM to 10 µM to generate a full dose-response curve.
-
Include wells with assay buffer only (vehicle control) and a positive control (e.g., a saturating concentration of dopamine).
-
Prepare a final volume that allows for the desired addition volume by the FLIPR instrument (e.g., 12.5 µL for a 1:5 final dilution).
FLIPR Assay and Data Acquisition
-
Set up the FLIPR instrument with the appropriate excitation and emission wavelengths for the calcium indicator dye (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).
-
Program the instrument to perform a liquid addition from the compound plate to the cell plate.
-
Typical instrument settings:
-
Baseline Reading: Read fluorescence for 10-20 seconds before compound addition.
-
Compound Addition: Add 12.5 µL of compound from the compound plate to the cell plate.
-
Post-Addition Reading: Read fluorescence for 2-3 minutes immediately after compound addition.
-
-
Place the cell plate and the compound plate into the FLIPR instrument and initiate the assay.
Data Analysis
-
The FLIPR software will generate kinetic data for each well, showing the change in fluorescence over time.
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (ΔRFU).
-
Normalize the data to the vehicle control (0% response) and a maximal agonist concentration (100% response).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Conclusion
This application note provides a comprehensive protocol for utilizing the FLIPR assay to characterize the activity of the dopamine D4 receptor agonist, this compound. By employing a chimeric G-protein strategy, the Gi/o-coupled D4 receptor can be effectively studied in a high-throughput calcium mobilization format. This methodology is well-suited for compound screening, structure-activity relationship studies, and pharmacological characterization of D4 receptor ligands. Careful optimization of cell handling, dye loading, and instrument settings will ensure the generation of robust and reproducible data.
References
Troubleshooting & Optimization
ABT-724 solubility in DMSO and aqueous solutions
This technical support guide provides detailed information on the solubility of ABT-724 in DMSO and aqueous solutions, along with experimental protocols and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For the free base form of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] The trihydrochloride salt form of this compound is readily soluble in water.[2][3]
Q2: I am observing low solubility of this compound in water. What could be the issue?
A2: You may be using the free base form of this compound, which has poor water solubility.[1] Ensure you are using the trihydrochloride salt form for aqueous solutions.[4][5] If you must use the free base, consider dissolving it in a minimal amount of DMSO first and then diluting it with your aqueous buffer. However, be mindful of the final DMSO concentration in your experiment, as it can affect cell viability and assay performance.
Q3: Is sonication necessary for dissolving this compound in DMSO?
A3: Sonication is recommended to facilitate the dissolution of this compound in DMSO, especially at higher concentrations.[6]
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of this compound in a solvent can be stored at -80°C for up to one year.[6] For shorter-term storage (up to one month), -20°C is also acceptable.[7] The powdered form of this compound should be stored at -20°C for up to three years.[6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation observed in aqueous solution | You are using the free base form of this compound, which is not soluble in water.[1] | - Verify that you have the trihydrochloride salt form of this compound for aqueous preparations. - If using the free base, dissolve it in a small volume of DMSO before adding it to the aqueous medium. Ensure the final DMSO concentration is compatible with your experimental setup. |
| Difficulty dissolving this compound in DMSO | The concentration may be too high, or the compound may not be fully dispersed. | - Try gentle warming of the solution. - Use sonication to aid dissolution.[6] - Ensure your DMSO is of high purity and anhydrous, as water content can affect solubility. |
| Inconsistent experimental results | The this compound solution may not be completely dissolved or may have degraded. | - Visually inspect your stock solution for any precipitate before each use. - Prepare fresh solutions regularly and store them properly at -80°C.[6] - Equilibrate the solution to room temperature before use and ensure it is precipitate-free. |
Quantitative Solubility Data
The solubility of this compound varies depending on the solvent and the form of the compound (free base vs. trihydrochloride salt).
| Compound Form | Solvent | Solubility | Molar Concentration |
| This compound | DMSO | 10 mg/mL[6] | 34.09 mM[6] |
| This compound trihydrochloride | Water | Soluble up to 100 mM[2][3] | 100 mM |
| This compound (free base) | Water | Not soluble[1] | N/A |
Experimental Protocols
Method for Preparing a 10 mM Stock Solution of this compound in DMSO:
-
Weighing: Accurately weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 2.93 mg of this compound (Molecular Weight: 293.37 g/mol ).
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder.
-
Dissolution: Vortex the solution to mix. If the compound does not fully dissolve, sonicate the vial for a few minutes until the solution is clear.[6]
-
Storage: Store the stock solution at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[6][7]
Signaling Pathway and Experimental Workflow
This compound is a selective agonist for the dopamine (B1211576) D4 receptor.[4][8] Upon binding, it activates downstream signaling pathways.
Caption: this compound activates the Dopamine D4 receptor, leading to downstream signaling.
The following diagram illustrates a typical experimental workflow for assessing the effect of this compound.
Caption: A standard workflow for in vitro experiments involving this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. rndsystems.com [rndsystems.com]
- 3. ABT 724 trihydrochloride | D4 receptor agonist | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
ABT-724 Trihydrochloride Salt: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and solubility of ABT-724 trihydrochloride salt. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound trihydrochloride salt?
This compound trihydrochloride is the salt form of this compound, a potent and highly selective partial agonist for the dopamine (B1211576) D4 receptor. It has demonstrated proerectile effects in animal models and is used in research to investigate the role of the D4 receptor in various physiological processes.
Q2: What are the recommended storage conditions for this compound trihydrochloride salt?
For long-term storage, it is recommended to store this compound trihydrochloride salt as a solid at 4°C, protected from moisture. Stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles.
Q3: How do I dissolve this compound trihydrochloride salt?
This compound trihydrochloride has good solubility in aqueous solutions. For in vitro experiments, it can be dissolved in water or phosphate-buffered saline (PBS). For in vivo studies, various solvent systems can be used depending on the desired concentration and route of administration. Refer to the solubility data table and the experimental protocols section for specific solvent formulations.
Q4: My this compound trihydrochloride solution appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation can occur for several reasons, including exceeding the solubility limit, temperature changes, or interaction with other components in your medium. First, confirm that you have not exceeded the solubility of this compound in your chosen solvent. Gentle warming or sonication can aid in redissolving the compound. If the issue persists, consider preparing a fresh stock solution or trying an alternative solvent system as detailed in the protocols below.
Q5: What is the expected stability of this compound trihydrochloride in an aqueous solution at room temperature?
Data Presentation
Table 1: Solubility of this compound Trihydrochloride Salt
| Solvent System | Solubility | Notes |
| Water | ≥ 100 mg/mL | - |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Soluble | Prepare fresh. |
| DMSO | ≥ 20 mg/mL | - |
| 10% DMSO, 90% Saline | ≥ 2.5 mg/mL | For in vivo use. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | For in vivo use. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | For in vivo use. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | For in vivo use. |
Table 2: Stability and Storage Recommendations for this compound Trihydrochloride Salt
| Form | Storage Temperature | Duration | Notes |
| Solid | 4°C | Long-term | Protect from moisture. |
| Stock Solution (in DMSO or water) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in DMSO or water) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| Diluted Aqueous Working Solutions | 4°C (on ice) | Short-term (hours) | Prepare fresh for each experiment. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Water
-
Weigh the required amount of this compound trihydrochloride salt (Molecular Weight: 402.75 g/mol ).
-
Add the appropriate volume of sterile, deionized water to achieve a final concentration of 10 mM.
-
Vortex briefly to mix. If necessary, use gentle warming (e.g., a 37°C water bath) or sonication to ensure complete dissolution.
-
Once dissolved, aliquot the stock solution into smaller volumes in tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Dosing Solution for In Vivo Studies (10% DMSO, 90% Saline)
-
Prepare a high-concentration stock solution of this compound trihydrochloride in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the appropriate volume of sterile saline (0.9% NaCl) to achieve the final desired concentration of this compound and a final DMSO concentration of 10%.
-
Vortex the solution until it is clear and homogenous.
-
Prepare this dosing solution fresh on the day of the experiment.
Mandatory Visualizations
Caption: Dopamine D4 Receptor Signaling Pathway Activated by this compound.
Caption: Troubleshooting Workflow for this compound Solution Issues.
Optimal storage conditions for ABT-724 powder and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of ABT-724 powder and solutions.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for this compound powder?
This compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1] To prevent degradation from moisture and light, it is crucial to store the powder in a tightly sealed container in a dry and dark place.
How should I store this compound solutions?
For reconstituted this compound solutions, storage at -80°C is recommended for a duration of up to one year.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use vials before freezing.
What is the best solvent for reconstituting this compound powder?
Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing this compound stock solutions.[1]
My this compound solution has precipitated. What should I do?
Precipitation can occur, especially with changes in temperature or solvent concentration. Gentle warming of the solution and sonication can aid in redissolving the compound.[1] To prevent precipitation, ensure the storage temperature is consistent and avoid repeated freeze-thaw cycles.
Storage Condition Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Powder | -20°C | Up to 3 years[1] | Store in a tightly sealed container, protected from light and moisture. |
| Solution | -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| Solution | -20°C | Up to 1 month[2] | For short-term storage only. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder Clumping | Moisture absorption due to improper storage. | Ensure the container is tightly sealed and stored in a desiccator or a low-humidity environment. Use a spatula to gently break up clumps before weighing. |
| Solution Precipitation Upon Thawing | Low solubility at colder temperatures; repeated freeze-thaw cycles. | Gently warm the vial in a water bath and sonicate until the precipitate redissolves. Ensure the solution is clear before use. Prepare smaller aliquots for single use to minimize freeze-thaw cycles. |
| Inconsistent Experimental Results | Degradation of this compound due to improper storage or handling. | Verify that the storage conditions for both powder and solutions have been consistently maintained. Prepare fresh solutions from powder for critical experiments. |
| Difficulty Dissolving Powder | Insufficient mixing or sonication. | After adding the solvent (e.g., DMSO), vortex the solution thoroughly. Sonication is recommended to ensure complete dissolution.[1] |
Experimental Protocols & Workflows
Protocol: Reconstitution of this compound Powder
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of DMSO to the vial to achieve the target concentration.
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
Sonicate the vial for 5-10 minutes in a water bath sonicator to ensure the powder is completely dissolved.
-
Visually inspect the solution to confirm there are no visible particles.
-
For long-term storage, aliquot the stock solution into single-use, light-protected vials and store at -80°C.
Experimental Workflow: In Vitro Calcium Mobilization Assay
The following diagram outlines the general workflow for conducting an in vitro calcium mobilization assay using this compound to assess its agonist activity on the dopamine (B1211576) D4 receptor.
In Vitro Calcium Mobilization Assay Workflow
Signaling Pathway
This compound is a selective agonist for the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR). The D4 receptor is coupled to the Gαi inhibitory subunit. Upon activation by this compound, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
This compound Signaling Pathway via Dopamine D4 Receptor
References
Technical Support Center: Troubleshooting ABT-724 Variability in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting variability when using the selective dopamine (B1211576) D4 receptor agonist, ABT-724, in cell-based assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the dopamine D4 receptor.[1] It activates the human dopamine D4 receptor with an EC50 of 12.4 nM and displays 61% efficacy compared to dopamine.[2][3] this compound shows high selectivity for the D4 receptor with no significant activity at dopamine D1, D2, D3, or D5 receptors.[2][3] As a D2-like receptor, the D4 receptor typically couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4]
Q2: What are the common cell-based assays used to assess this compound activity?
Common functional assays for D4 receptor agonists like this compound include:
-
cAMP Assays: These assays measure the inhibition of forskolin-stimulated cAMP production, which is a direct downstream effect of D4 receptor activation via Gαi.[5]
-
Calcium Mobilization Assays: By co-expressing a promiscuous G-protein like Gα16 or a chimeric G-protein such as Gαqi5, the Gαi-coupled D4 receptor can be engineered to signal through the Gαq pathway, leading to a measurable increase in intracellular calcium upon agonist stimulation.[2][6]
-
β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the activated D4 receptor, a key process in receptor desensitization and signaling.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a powder. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[7] For use in experiments, a stock solution can be prepared in DMSO at a concentration of up to 10 mg/mL (34.09 mM); sonication may be required to fully dissolve the compound.[7] Stock solutions in a solvent can be stored at -80°C for up to one year.[7] The trihydrochloride salt form of this compound generally has enhanced water solubility and stability.[1]
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility in Assay Results
Q: My dose-response curves for this compound are inconsistent between experiments. What could be the cause?
A: High variability is a common challenge in cell-based assays. Several factors could be contributing to this issue:
-
Cell Health and Passage Number:
-
Problem: Cells that are unhealthy, have been passaged too many times, or are at inconsistent confluency can exhibit variable receptor expression and signaling capacity.
-
Solution: Use cells with a consistent and low passage number. Ensure cells are healthy and seeded at a consistent density for each experiment. Always perform a cell viability assay to confirm that the observed effects are not due to cytotoxicity.
-
-
Inconsistent Agonist Concentration:
-
Problem: The concentration of the stimulating agonist can significantly impact the apparent potency of this compound in antagonist assays.
-
Solution: Optimize and maintain a consistent concentration of the agonist used to stimulate the receptor.
-
-
Reagent Preparation and Handling:
-
Problem: Inconsistent preparation of reagents, including this compound dilutions and assay buffers, can introduce significant variability.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure all buffers and media are at the correct pH and temperature.
-
-
Assay-Specific Conditions:
-
Problem: Variations in incubation times, temperature, and plate reading parameters can affect the results.
-
Solution: Strictly adhere to a standardized protocol for all steps of the assay, including incubation periods and temperature control.
-
Issue 2: Weak or No Agonist Response
Q: I am not observing a significant response to this compound, even at high concentrations. What should I check?
A: A weak or absent response can be due to several factors related to the compound, the cells, or the assay itself:
-
Compound Integrity:
-
Problem: this compound may have degraded due to improper storage or handling.
-
Solution: Verify the integrity of your this compound stock. Prepare a fresh stock solution from a new powder vial if necessary.
-
-
Receptor Expression:
-
Problem: The cell line may not be expressing a sufficient number of functional D4 receptors on the cell surface.
-
Solution: Confirm D4 receptor expression in your cell line using a validated method such as radioligand binding, qPCR, or Western blot. If using a transient transfection system, optimize the transfection efficiency.
-
-
Cell Line Choice:
-
Problem: The chosen cell line may not be suitable for expressing and functionally coupling the D4 receptor to the desired signaling pathway.
-
Solution: Consider using a cell line known to be suitable for GPCR expression, such as HEK293 or CHO cells. The choice of cell line can significantly impact the functional outcome of the assay.
-
-
Assay Sensitivity:
-
Problem: The assay may not be sensitive enough to detect the signal generated by D4 receptor activation.
-
Solution: Optimize the assay parameters, such as cell number, concentration of signaling molecules (e.g., forskolin (B1673556) in a cAMP assay), and the detection reagents.
-
Issue 3: High Background Signal or Off-Target Effects
Q: I am observing a high background signal in my assay, or I suspect this compound is causing off-target effects.
A: High background or off-target effects can mask the specific D4 receptor-mediated response:
-
Compound Cytotoxicity:
-
Problem: At high concentrations, this compound may be causing cytotoxicity, leading to non-specific effects.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or AlamarBlue) to determine the non-toxic concentration range of this compound for your cell line.
-
-
Solvent Effects:
-
Problem: The solvent used to dissolve this compound (e.g., DMSO) can have effects on the cells at certain concentrations.
-
Solution: Ensure the final concentration of the solvent in the assay is consistent across all wells and is at a level that does not affect cell viability or signaling.
-
-
Non-Specific Binding:
-
Problem: this compound may be binding to other receptors or cellular components at high concentrations. While this compound is highly selective, a weak affinity for 5-HT1A receptors has been observed at high concentrations (Ki = 2780 nM).[1]
-
Solution: Use a D4 receptor-negative cell line as a control to identify any non-specific effects. Additionally, consider using a D4 receptor antagonist to confirm that the observed effect is mediated by the D4 receptor.
-
Quantitative Data Summary
| Parameter | Species | Cell Line | Value | Reference |
| EC50 | Human | Stably Expressed | 12.4 nM | [2][3] |
| Efficacy | Human | Stably Expressed | 61% (vs. Dopamine) | [2][3] |
| EC50 | Rat | HEK293 | 14.3 ± 0.6 nM | [2] |
| Efficacy | Rat | HEK293 | 70% (vs. Dopamine) | [2] |
| EC50 | Ferret | HEK293 | 23.2 ± 1.3 nM | [2] |
| Efficacy | Ferret | HEK293 | 64% (vs. Dopamine) | [2] |
| Ki | Human D4.2 | Stably Expressed | 57.5 nM | [8] |
| Ki | Human D4.4 | Stably Expressed | 63.6 nM | [8] |
| Ki | Human D4.7 | Stably Expressed | 46.8 nM | [8] |
Experimental Protocols
Representative Protocol: cAMP Assay for this compound
This protocol describes a general method for determining the effect of this compound on cAMP levels in cells expressing the human dopamine D4 receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human D4 receptor.
-
Test Compound: this compound.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
cAMP Assay Kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Culture Medium (e.g., DMEM/F12 with appropriate supplements).
-
Assay Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Phosphodiesterase Inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Culture and Plating:
-
Culture the D4 receptor-expressing cells to approximately 80-90% confluency.
-
Plate the cells in a 96-well or 384-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound in the presence of forskolin.
-
Determine the EC50 value of this compound for the inhibition of forskolin-stimulated cAMP accumulation.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. innoprot.com [innoprot.com]
- 5. Modulation of intracellular cyclic AMP levels by different human dopamine D4 receptor variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 8. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
Optimizing ABT-724 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of ABT-724 in in vitro experiments. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective partial agonist for the dopamine (B1211576) D4 receptor.[1][2][3][4] It exhibits high affinity for the human, rat, and ferret D4 receptors and shows minimal to no activity at other dopamine receptor subtypes (D1, D2, D3, and D5) or over 70 other neurotransmitter receptors and ion channels at concentrations up to 10 µM.[1][2][3] Its primary mechanism of action is to activate the D4 receptor, which is a G protein-coupled receptor (GPCR) typically coupled to the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What are the recommended starting concentrations for this compound in in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type, the specific assay, and the expression level of the D4 receptor. However, based on its known potency, a good starting point for most cell-based functional assays is to perform a dose-response curve ranging from 1 nM to 1 µM. The half-maximal effective concentration (EC50) for human D4 receptors is approximately 12.4 nM.[1][2][4]
Q3: How should I prepare and store this compound for in vitro use?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of up to 10 mg/mL (34.09 mM).[5] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO. This stock solution can be stored at -20°C for up to three years or at -80°C for one year in solvent.[5] For experimental use, the DMSO stock should be serially diluted in the appropriate cell culture medium or assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: At what concentration might off-target effects of this compound be observed?
This compound is highly selective for the D4 receptor. Binding assays have shown no significant affinity for over 70 other receptors and ion channels at concentrations up to 10 µM.[2][3] A weak affinity for the 5-HT1A receptor has been noted, with a Ki of 2780 nM.[2][3] Therefore, off-target effects are unlikely at concentrations typically used to activate the D4 receptor (in the nanomolar range). If your experimental results are inconsistent with D4 receptor activation, and you are using concentrations approaching or exceeding 1 µM, the possibility of off-target effects should be considered.
Troubleshooting Guides
Issue 1: No or Low Response in a D4 Receptor Functional Assay (e.g., cAMP or Calcium Mobilization)
| Potential Cause | Troubleshooting Step |
| Low D4 Receptor Expression | Verify the expression of functional D4 receptors in your cell line using a validated positive control (e.g., dopamine) or by a quantitative method like qPCR or western blotting. |
| Incorrect Assay Conditions | Ensure the assay buffer and conditions are optimal for GPCR activation. For cAMP assays with Gαi-coupled receptors, pre-stimulation with forskolin (B1673556) is often necessary to measure the inhibitory effect. |
| Degraded this compound | Prepare a fresh stock solution of this compound from powder. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Health Issues | Ensure cells are healthy, within a low passage number, and plated at the optimal density. High cell confluence can sometimes lead to desensitization of GPCR signaling. |
| Inappropriate Assay for D4 Signaling | The D4 receptor primarily couples to Gαi, leading to cAMP inhibition. A direct measurement of Gαs-mediated cAMP increase will not be effective. Consider using a forskolin-stimulated cAMP assay or a β-arrestin recruitment assay. While less common for D4, coupling to Gαq and subsequent calcium mobilization can occur in some systems, particularly with chimeric G-proteins. |
Issue 2: High Background Signal in Functional Assays
| Potential Cause | Troubleshooting Step |
| Constitutive Receptor Activity | High receptor expression levels can sometimes lead to agonist-independent signaling. This can be assessed by measuring the basal signal in untransfected vs. transfected cells. If high, consider reducing the amount of receptor plasmid used for transfection. |
| Non-specific Binding of Reagents | Ensure all assay reagents are properly prepared and that washing steps, if any, are sufficient to remove unbound components. |
| Assay Buffer Components | Some components in the cell culture medium (e.g., serum) can interfere with the assay. It is often recommended to perform the final stages of the assay in a serum-free medium or a specialized assay buffer. |
Issue 3: Observed Cytotoxicity at Higher Concentrations
| Potential Cause | Troubleshooting Step |
| High Concentration of this compound | While this compound is generally well-tolerated in vitro, very high concentrations (>>10 µM) may induce cytotoxicity. Perform a cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo®) to determine the cytotoxic concentration range for your specific cell line. |
| High DMSO Concentration | Ensure the final concentration of the DMSO solvent is below the toxic threshold for your cells (typically <0.5%, and ideally ≤0.1%). Run a vehicle control with the same final DMSO concentration as your highest this compound dose. |
| Apoptosis or Off-Target Effects | At very high concentrations, off-target effects leading to cell death cannot be entirely ruled out. If cytotoxicity is observed at concentrations where D4 receptor-mediated effects are expected to plateau, further investigation into the mechanism of cell death may be warranted. |
Data Presentation
Table 1: In Vitro Efficacy of this compound on Dopamine D4 Receptors
| Receptor Species | EC50 (nM) |
| Human | 12.4[1][2][4] |
| Rat | 14.3[1][2][3] |
| Ferret | 23.2[1][2][3] |
Table 2: Recommended Concentration Ranges for In Vitro Assays with this compound
| Assay Type | Recommended Concentration Range | Notes |
| Functional Assays (cAMP, Calcium Mobilization) | 0.1 nM - 1 µM | A full dose-response curve is recommended to determine EC50 in your specific system. |
| Cell Viability Assays (e.g., MTT) | 10 nM - 100 µM | To determine the potential for cytotoxicity at higher concentrations. |
| Binding Assays | 0.1 nM - 10 µM | To determine binding affinity (Ki) and specificity. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: cAMP Inhibition Assay (for Gαi-coupled D4 Receptor)
-
Cell Seeding: Plate cells expressing the D4 receptor in a 96-well plate and grow to near confluence.
-
Pre-incubation: Wash the cells with a serum-free medium or assay buffer and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for a predetermined time.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except for the negative control) to induce cAMP production. The concentration of forskolin should be optimized to produce a submaximal but robust cAMP signal.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the measured cAMP levels against the concentration of this compound to generate a dose-response curve and determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
Protocol 3: Intracellular Calcium Mobilization Assay
Note: This assay is most effective for GPCRs that couple to Gαq. For Gαi-coupled receptors like D4, co-expression of a promiscuous G-protein like Gα16 or a chimeric G-protein (e.g., Gαqi5) is often required to redirect the signal to the calcium pathway.
-
Cell Seeding: Plate cells co-expressing the D4 receptor and a suitable G-protein in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This usually involves a 30-60 minute incubation at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader with kinetic reading capabilities.
-
Compound Addition: Add different concentrations of this compound to the wells using the plate reader's injector system.
-
Kinetic Measurement: Immediately after compound addition, measure the fluorescence intensity kinetically over a period of several minutes to capture the transient increase in intracellular calcium.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot this change in fluorescence against the this compound concentration to determine the EC50.
Visualizations
Caption: Signaling pathway of this compound via the Dopamine D4 receptor.
Caption: General experimental workflow for in vitro assays with this compound.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Dopamine Receptor | TargetMol [targetmol.com]
Dose-response optimization for ABT-724 in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ABT-724 in in vivo studies. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the dopamine (B1211576) D4 receptor.[1] Its primary mechanism of action is to activate D4 receptors, which are G protein-coupled receptors (GPCRs) typically linked to the Gi/o signaling pathway. This activation generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Q2: What are the main in vivo applications of this compound?
A2: this compound has been investigated in preclinical studies for its potential therapeutic effects in erectile dysfunction and Attention-Deficit/Hyperactivity Disorder (ADHD).[2][3] In rat models of erectile dysfunction, it has been shown to induce penile erections.[3] In a rat model of ADHD, this compound has been observed to alleviate hyperactivity and improve spatial learning.[2]
Q3: What is the recommended route of administration for this compound in in vivo studies?
A3: The most common route of administration for this compound in published preclinical studies is subcutaneous (s.c.) injection.[3][4] Intracerebroventricular (i.c.v.) administration has also been used to investigate its central effects.[3] Due to poor oral bioavailability, oral gavage is generally not a recommended route of administration.[1]
Q4: How should I prepare this compound for in vivo administration?
A4: For subcutaneous injection, this compound (often as a maleate (B1232345) salt) should be freshly prepared.[3] While specific vehicles used in all publications are not always detailed, a common approach for formulating compounds with limited aqueous solubility for in vivo use involves a co-solvent system. A suggested formulation is to dissolve this compound in a vehicle consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or phosphate-buffered saline (PBS).[5] It is recommended to perform sonication to aid dissolution.[5] Always ensure the final solution is clear and free of precipitation before injection.
Q5: What are the known side effects of this compound in animal models?
A5: this compound has a generally favorable side-effect profile at therapeutic doses in preclinical models.[3][6] In mice, doses up to 10 µmol/kg (i.p.) did not produce observable effects.[3] At a high dose of 100 µmol/kg, only mild hypoactivity and ptosis (drooping of the upper eyelid) were observed.[3] Importantly, it did not induce central nervous system (CNS) stimulation, such as hyperlocomotion or aggression, which can be seen with other dopaminergic agents like methylphenidate.[3] In ferrets, a model for assessing emetic potential, this compound did not cause vomiting or nausea-like behaviors at doses up to 3 µmol/kg (s.c.), which is 100-fold greater than the maximally effective dose in the rat model of penile erection.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect | Compound Instability/Precipitation: this compound may not be fully dissolved or may have precipitated out of solution. | - Ensure the vehicle is appropriate for this compound and the route of administration.- Prepare the formulation fresh before each experiment.[3]- Visually inspect the solution for any particulates before injection.- Consider using sonication to ensure complete dissolution.[5] |
| Suboptimal Dose: The dose used may be too low to elicit a response in your specific animal model or experimental paradigm. | - Perform a dose-response study to determine the optimal effective dose for your model. Refer to the dose-response tables below for guidance from published studies. | |
| Poor Bioavailability: If using a route other than injection (e.g., oral), poor absorption may be the issue.[1] | - Switch to a parenteral route of administration such as subcutaneous (s.c.) or intraperitoneal (i.p.) injection. | |
| High variability in animal responses | Inconsistent Dosing Technique: Variability in injection volume or location can lead to differences in absorption and exposure. | - Ensure all personnel are properly trained in the chosen administration technique.- For s.c. injections, consistently use the same anatomical location (e.g., the back of the neck).[3] |
| Biological Variability: Animals may have individual differences in drug metabolism or receptor sensitivity. | - Increase the number of animals per group to improve statistical power.- Ensure animals are properly acclimatized to the experimental conditions to reduce stress-induced variability. | |
| Unexpected behavioral side effects (e.g., sedation) | Dose is too high: You may be observing off-target effects or exaggerated pharmacology at a high dose. | - Reduce the dose to the lower end of the efficacious range.[3]- If the side effects persist at effective doses, consider the possibility of off-target effects and consult relevant literature. |
| Vehicle Effects: The vehicle itself may be causing behavioral changes. | - Administer a vehicle-only control group to assess the effects of the formulation components. |
Data Presentation
Table 1: Dose-Response of this compound in a Rat Model of Erectile Dysfunction
| Dose (s.c.) | Erection Incidence (%) |
| Vehicle | ~23% |
| 0.003 µmol/kg | ~30% |
| 0.01 µmol/kg | ~50% |
| 0.03 µmol/kg | ~77% (maximal effect) |
| 0.1 µmol/kg | ~75% |
Data extracted from Brioni et al., 2004.[3][4]
Table 2: Dose-Response of this compound in a Spontaneously Hypertensive Rat (SHR) Model of ADHD
| Dose (i.p.) | Effect on Hyperactivity | Effect on Spatial Learning Impairment |
| 0.04 mg/kg | No significant effect | No significant effect |
| 0.16 mg/kg | Alleviated | Alleviated |
| 0.64 mg/kg | Alleviated | Alleviated |
Data extracted from Wang et al., 2014.[2]
Experimental Protocols
1. In Vivo Model of Erectile Dysfunction in Conscious Rats
-
Animal Model: Adult male Wistar rats.
-
Drug Preparation: this compound maleate salt is freshly dissolved in a suitable vehicle (e.g., saline or a co-solvent system as described in the FAQs) for subcutaneous (s.c.) injection.
-
Administration: Administer this compound via s.c. injection in the back of the neck at a volume of 1 ml/kg.
-
Observation: Place rats individually in observation cages immediately after injection. Observe for a period of 60 minutes for the occurrence of penile erections. An erection is characterized by pelvic thrusting followed by an upright posture and grooming of the engorged penis.
-
Data Analysis: The primary endpoint is the incidence of erection, calculated as the percentage of animals in each group exhibiting at least one erection during the observation period.
Protocol based on Brioni et al., 2004.[3]
2. In Vivo Model of ADHD in Spontaneously Hypertensive Rats (SHRs)
-
Animal Model: Adolescent male SHRs (postnatal day 28-32).
-
Drug Preparation: Prepare this compound in a suitable vehicle for intraperitoneal (i.p.) injection.
-
Administration: Administer this compound via i.p. injection daily for a specified period (e.g., 5 days).
-
Behavioral Testing:
-
Open Field Test: To assess locomotor activity and hyperactivity.
-
Morris Water Maze: To evaluate spatial learning and memory.
-
-
Data Analysis: Compare the performance of this compound treated SHRs to saline-treated SHRs and a normotensive control strain (e.g., Wistar-Kyoto rats). Key metrics include distance traveled in the open field and escape latency in the Morris water maze.
Protocol based on Wang et al., 2014.[2]
Mandatory Visualization
Caption: Signaling pathway of this compound via the Dopamine D4 receptor.
Caption: Experimental workflow for the rat model of erectile dysfunction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound alleviated hyperactivity and spatial learning impairment in the spontaneously hypertensive rat model of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 6. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding off-target effects with ABT-724
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing ABT-724, a potent and selective dopamine (B1211576) D4 receptor agonist, while minimizing the potential for off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective dopamine D4 receptor agonist.[1][2] Its primary mechanism of action is to bind to and activate the dopamine D4 receptor, a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors. This activation can lead to various downstream cellular responses, including the inhibition of adenylyl cyclase.
Q2: How selective is this compound for the dopamine D4 receptor?
A2: this compound exhibits high selectivity for the dopamine D4 receptor. It has been shown to have no significant binding affinity for dopamine D1, D2, D3, or D5 receptors, nor for over 70 other neurotransmitter receptors and ion channels at concentrations up to 10 µM.[1]
Q3: Are there any known off-target binding sites for this compound?
A3: The primary known off-target binding site for this compound is the serotonin (B10506) 1A (5-HT1A) receptor, although its affinity for this receptor is weak (Ki = 2,780 ± 642 nM).[1][3] At typical effective concentrations for D4 receptor activation, significant interaction with the 5-HT1A receptor is not expected.
Q4: What are the recommended storage and handling conditions for this compound?
A4: For long-term storage, this compound powder should be stored at -20°C for up to three years. Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to one year. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment to avoid potential stability issues.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on identifying and mitigating potential off-target effects.
Issue 1: Unexpected or Inconsistent Experimental Results
Possible Cause 1: Off-target effects due to high concentrations.
-
Explanation: While this compound is highly selective, at very high concentrations it may interact with its known low-affinity off-target, the 5-HT1A receptor, or other unknown sites.
-
Troubleshooting Steps:
-
Review Concentration: Ensure the concentration of this compound used is appropriate for activating the D4 receptor without engaging off-target receptors. The EC50 for human D4 receptors is approximately 12.4 nM.[1][2] In vivo studies have shown efficacy at plasma concentrations around 17 nM.[1]
-
Dose-Response Curve: Perform a full dose-response curve to determine the optimal concentration range for your specific assay.
-
Use of Antagonists: To confirm that the observed effect is mediated by the D4 receptor, use a selective D4 antagonist, such as L-745,870, to block the response.
-
Consider 5-HT1A Involvement: If off-target effects are still suspected, and your experimental system expresses 5-HT1A receptors, consider using a selective 5-HT1A antagonist, such as WAY-100635, to see if it attenuates the unexpected response.
-
Possible Cause 2: Compound Solubility and Stability Issues.
-
Explanation: Like many small molecules, this compound has low aqueous solubility. Precipitation of the compound can lead to inconsistent and lower-than-expected effective concentrations. The compound may also degrade under certain conditions.
-
Troubleshooting Steps:
-
Proper Dissolution: Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the DMSO stock in your aqueous buffer. It is crucial to add the aqueous buffer to the DMSO stock dropwise while vortexing to prevent precipitation.
-
Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (typically <0.5%) and consistent across all conditions, including controls.
-
Fresh Preparations: Prepare fresh working solutions from the frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots.
-
Visual Inspection: Before use, visually inspect the final solution for any signs of precipitation or cloudiness. If observed, sonication may help to redissolve the compound.
-
Issue 2: No or Weak On-Target (D4 Receptor-Mediated) Effect
Possible Cause 1: Suboptimal Assay Conditions.
-
Explanation: The functional response to D4 receptor activation can be influenced by various factors in the experimental setup.
-
Troubleshooting Steps:
-
Cell Line Verification: Confirm that the cell line used expresses functional dopamine D4 receptors at a sufficient density.
-
Agonist Concentration: Ensure the agonist concentration is appropriate. For initial experiments, using a concentration at or above the EC50 (e.g., 10-100 nM) is recommended.
-
Incubation Time: Optimize the incubation time with this compound to allow for receptor activation and downstream signaling to occur.
-
Assay Sensitivity: Verify the sensitivity of your detection method (e.g., cAMP assay, calcium mobilization).
-
Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: In Vitro Potency and Efficacy of this compound at Dopamine D4 Receptors
| Species/Receptor Variant | Assay Type | Parameter | Value |
| Human D4.4 | Calcium Mobilization | EC50 | 12.4 ± 1.0 nM |
| Efficacy | 61.0 ± 3.7% (vs. Dopamine) | ||
| Rat D4 | Calcium Mobilization | EC50 | 14.3 ± 0.6 nM |
| Efficacy | 70% (vs. Dopamine) | ||
| Ferret D4 | Calcium Mobilization | EC50 | 23.2 ± 1.3 nM |
| Efficacy | 64% (vs. Dopamine) |
Data compiled from Brioni et al., 2004.[1]
Table 2: Binding Affinity of this compound for Dopamine D4 Receptor Variants and Off-Target 5-HT1A Receptor
| Receptor | Radioligand | Parameter | Value |
| Human D4.2 | [3H]-A-369508 | Ki | 57.5 ± 8.0 nM |
| Human D4.4 | [3H]-A-369508 | Ki | 63.6 ± 6.6 nM |
| Human D4.7 | [3H]-A-369508 | Ki | 46.8 ± 4.8 nM |
| 5-HT1A | Not Specified | Ki | 2,780 ± 642 nM |
Data compiled from Brioni et al., 2004.[1]
Experimental Protocols
Protocol 1: Dopamine D4 Receptor-Mediated Adenylyl Cyclase Inhibition Assay
This protocol is designed to measure the ability of this compound to inhibit adenylyl cyclase activity in cells expressing the dopamine D4 receptor.
Materials:
-
Cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
This compound
-
Dopamine (as a reference agonist)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
Selective D4 antagonist (e.g., L-745,870 for control)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 0.3 mM IBMX to inhibit phosphodiesterase)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Cell Culture: Plate the D4 receptor-expressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, dopamine, and the D4 antagonist in the assay buffer.
-
Assay: a. Wash the cells with assay buffer. b. For antagonist testing, pre-incubate the cells with the D4 antagonist for 15-30 minutes. c. Add the various concentrations of this compound or dopamine to the wells. d. Simultaneously or shortly after adding the agonist, add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase. e. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves by plotting the cAMP levels against the log concentration of the agonist. Calculate the EC50 and Emax values for this compound and dopamine.
Protocol 2: Radioligand Binding Assay for Dopamine D4 Receptor
This competitive binding assay determines the affinity (Ki) of this compound for the dopamine D4 receptor.
Materials:
-
Membrane preparations from cells expressing the human dopamine D4 receptor.
-
Radiolabeled D4 receptor ligand (e.g., [3H]-spiperone or a selective D4 radioligand).
-
This compound
-
Non-specific binding control (e.g., a high concentration of haloperidol (B65202) or another D4 ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Caption: Signaling pathway of this compound at the dopamine D4 receptor.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Technical Support Center: Addressing Poor Oral Bioavailability of ABT-724
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of ABT-724 in their studies.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments with this compound.
Q1: My in vivo studies with orally administered this compound show very low and variable plasma concentrations. Is this expected?
A1: Yes, this is an expected finding. This compound, a potent and selective dopamine (B1211576) D4 receptor agonist, is known to exhibit poor oral bioavailability.[1] This inherent property of the molecule is a significant challenge in its development as an oral therapeutic. In fact, a successor compound, ABT-670, was specifically developed to overcome this limitation and has demonstrated significantly higher oral bioavailability in preclinical species.[1]
Q2: What are the potential reasons for the poor oral bioavailability of this compound?
-
Low Aqueous Solubility: Many benzimidazole (B57391) derivatives have poor solubility in aqueous solutions, which is a prerequisite for absorption in the gastrointestinal (GI) tract.
-
Poor Membrane Permeability: The physicochemical properties of the compound may hinder its ability to pass through the intestinal epithelium.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.
Q3: How can I improve the oral absorption of this compound in my animal studies?
A3: Several strategies can be employed to enhance the oral bioavailability of compounds like this compound. These can be broadly categorized into formulation-based and chemical modification approaches.
-
Formulation Strategies:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.
-
Nanocrystal Formulations: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption. This has been shown to be effective for other benzimidazoles.
-
Amorphous Solid Dispersions: Creating an amorphous form of the drug with a polymer can improve its solubility and dissolution rate.
-
-
Chemical Modification (Prodrug Approach):
-
Synthesizing a prodrug of this compound by attaching a promoiety could improve its solubility or permeability. The promoiety is then cleaved in vivo to release the active drug.
-
Q4: Are there any alternative compounds to this compound with better oral bioavailability?
A4: Yes, as mentioned, ABT-670 was developed as a follow-up to this compound with the primary goal of improving oral bioavailability.[1] Studies have shown that ABT-670 has excellent oral bioavailability in multiple preclinical species.[1]
Data Presentation
The following tables summarize the available pharmacokinetic data for this compound and its successor, ABT-670, for easy comparison.
Table 1: Pharmacokinetic Parameters of this compound (Subcutaneous Administration in Rats)
| Parameter | Value | Species | Administration Route | Dose |
| Cmax | 5.0 ng/mL (17 nM) | Rat | Subcutaneous (s.c.) | 0.03 µmol/kg |
| Tmax | 5 minutes | Rat | Subcutaneous (s.c.) | 0.03 µmol/kg |
| Oral Bioavailability (F%) | Poor (exact value not published) | - | - | - |
Data extracted from a study on the proerectile effects of this compound.[2]
Table 2: Oral Bioavailability of ABT-670 in Preclinical Species
| Species | Oral Bioavailability (F%) |
| Rat | 68% |
| Dog | 85% |
| Monkey | 91% |
Data from the discovery paper of ABT-670.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing and addressing the oral bioavailability of this compound.
Protocol 1: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the absolute oral bioavailability of an this compound formulation.
Materials:
-
Male Wistar rats (250-300g)
-
This compound test formulation (e.g., in a nanocrystal suspension or SEDDS)
-
This compound solution for intravenous (IV) administration (e.g., in saline with a solubilizing agent)
-
Oral gavage needles
-
Catheters for blood collection (e.g., jugular vein cannulation)
-
Heparinized blood collection tubes
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation: Fast rats overnight (with free access to water) before dosing.
-
Dosing:
-
Oral Group (n=5): Administer the this compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous Group (n=5): Administer the this compound solution via the jugular vein catheter at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, etc.) for both oral and IV routes using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound in vitro.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow for monolayer integrity testing
-
This compound solution in HBSS
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound solution (e.g., 10 µM) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Permeability Assay (Basolateral to Apical - B to A): To assess active efflux, perform the experiment in the reverse direction.
-
Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.
Mandatory Visualizations
Dopamine D4 Receptor Signaling Pathway
Caption: Signaling pathway of the Dopamine D4 receptor activated by this compound.
Experimental Workflow for Assessing Oral Bioavailability
Caption: Workflow for the assessment of oral bioavailability.
References
Preventing degradation of ABT-724 in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ABT-724, a potent and selective dopamine (B1211576) D4 receptor agonist. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the stability and handling of this compound in experimental buffers to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For this compound trihydrochloride, high-purity water is a suitable solvent.[1] However, for the free base or if solubility issues arise, DMSO is also commonly used.[2] It is crucial to first prepare a clear, concentrated stock solution before further dilution into aqueous experimental buffers.[1]
Q2: How should I store this compound stock solutions to prevent degradation?
A2: To ensure stability, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions[1]:
-
-80°C: for long-term storage, stable for up to 6 months.
-
-20°C: for short-term storage, stable for up to 1 month.
For solid powder, storage at -20°C is recommended for up to 3 years.[2]
Q3: Is it necessary to prepare fresh dilutions of this compound for each experiment?
A3: Yes, for optimal results, especially in sensitive in vitro and in vivo experiments, it is highly recommended to prepare fresh working solutions from the frozen stock on the day of use.[1]
Q4: What is the pH stability profile of this compound?
A4: While specific data for this compound is limited, benzimidazole (B57391) compounds, in general, can be susceptible to degradation in highly acidic or basic conditions. For some related compounds, maximum stability is observed at a slightly acidic to neutral pH. It is advisable to maintain the pH of your experimental buffer within a physiological range (typically pH 6.8-7.4) unless your experimental design requires otherwise. Performing a pH stability study for your specific buffer system is recommended for long-term experiments.
Q5: Can this compound be used in cell culture media containing serum?
A5: While there is no specific contraindication, it is important to be aware that components in serum can sometimes interact with or degrade small molecules. If you suspect instability in serum-containing media, consider the following troubleshooting steps:
-
Reduce the serum concentration if your cell line can tolerate it.
-
For short-term experiments, consider using serum-free media.
-
Perform a stability test by incubating this compound in your complete cell culture medium for the duration of your experiment and analyzing its concentration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in the experimental buffer. | Prepare fresh working solutions of this compound for each experiment. Ensure proper storage of stock solutions at -80°C or -20°C in aliquots.[1] |
| Check the pH of your buffer; adjust to a near-neutral pH if possible. For benzimidazole compounds, a slightly acidic pH can sometimes enhance stability. | ||
| Protect solutions from light, as benzimidazole structures can be light-sensitive. Use amber tubes or wrap containers in foil. | ||
| Precipitation observed upon dilution of this compound stock into aqueous buffer. | Poor solubility of this compound at the working concentration or in the specific buffer. | Ensure that the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). |
| Try preparing an intermediate dilution in a co-solvent before the final dilution into the aqueous buffer. | ||
| Sonication may aid in the dissolution of the compound.[2] | ||
| Discoloration of the this compound solution. | Potential oxidative degradation of the compound. | Use degassed solvents for solution preparation to minimize dissolved oxygen. |
| Consider the addition of a compatible antioxidant to the buffer, ensuring it does not interfere with your assay. | ||
| Prepare solutions fresh and use them promptly. |
Quantitative Data Summary
Table 1: Solubility of this compound Forms
| Compound Form | Solvent | Solubility | Reference |
| This compound Trihydrochloride | H₂O | ≥ 100 mg/mL | [1] |
| This compound Trihydrochloride | DMSO | 20 mg/mL | [1] |
| This compound (Free Base) | DMSO | 10 mg/mL | [2] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Key Considerations | Reference |
| -80°C | Up to 6 months | Aliquot to prevent freeze-thaw cycles. | [1] |
| -20°C | Up to 1 month | Aliquot to prevent freeze-thaw cycles. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Compound Form : this compound trihydrochloride (Molecular Weight: 402.75 g/mol ).
-
Calculation : To prepare a 10 mM stock solution, weigh out 4.03 mg of this compound trihydrochloride.
-
Dissolution : Add 1 mL of sterile, high-purity water to the weighed compound.
-
Mixing : Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Storage : Aliquot the stock solution into smaller volumes in light-protected tubes and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of Working Solution for In Vitro Cellular Assays
-
Thawing : Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution : On the day of the experiment, perform serial dilutions of the stock solution into your final experimental buffer or cell culture medium to achieve the desired working concentration.
-
Mixing : Gently mix the working solution by pipetting or brief vortexing.
-
Application : Add the final working solution to your cells or assay plate.
Visualizations
References
Technical Support Center: Dopamine D4 Receptor Agonist Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dopamine (B1211576) D4 receptor (D4R) agonists.
Frequently Asked Questions (FAQs)
Q1: My D4R agonist shows lower potency in functional assays compared to binding affinity. What could be the issue?
A1: This discrepancy can arise from several factors:
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization, a process that uncouples the receptor from its signaling pathway, thereby reducing the functional response.[1][2]
-
Cellular Environment: The specific cell line used, its receptor expression levels, and the abundance of downstream signaling components can all influence the observed potency of an agonist.
-
Assay Conditions: Factors such as incubation time, temperature, and the presence of phosphodiesterase inhibitors (in cAMP assays) can significantly impact the outcome of functional assays.
-
Partial Agonism: The compound may be a partial agonist, which by definition produces a submaximal response compared to a full agonist, even at saturating concentrations.[3][4]
Q2: I am observing off-target effects with my D4R agonist. How can I confirm D4R-specific activity?
A2: To confirm that the observed effects are mediated by the D4 receptor, consider the following controls:
-
Use of a Selective Antagonist: Pre-treatment with a selective D4R antagonist should block the effects of your agonist. A lack of blockade suggests off-target effects.
-
Knockout/Knockdown Models: Utilize cell lines or animal models where the D4R gene is knocked out or its expression is knocked down. The agonist should have no effect in these models if its action is D4R-specific.[5][6][7]
-
Counter-Screening: Test your compound against a panel of other dopamine receptor subtypes (D1, D2, D3, D5) and other relevant G protein-coupled receptors (GPCRs) to assess its selectivity.[3]
Q3: My results from in vitro and in vivo experiments with the same D4R agonist are inconsistent. What are the potential reasons?
A3: Discrepancies between in vitro and in vivo results are common and can be attributed to:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a living organism can significantly alter its concentration at the target receptor compared to in vitro conditions.
-
Blood-Brain Barrier Penetration: For centrally acting agonists, poor penetration of the blood-brain barrier will result in low efficacy in vivo, even if the compound is potent in vitro.
-
Animal Model-Specific Factors: The choice of animal model, its genetic background, and the specific behavioral paradigm used can all influence the observed in vivo effects.[8]
-
Complex Biological Systems: In vivo, the D4R is part of a complex network of neurotransmitter systems. Interactions with other systems can modulate the effects of a D4R agonist in ways not captured by in vitro assays.
Troubleshooting Guides
Problem 1: Low or No Signal in a cAMP Functional Assay
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression | Verify D4R expression in your cell line using techniques like Western Blot or qPCR.[9] Consider using a cell line with higher or inducible expression. |
| Inactive Compound | Confirm the identity and purity of your agonist. Test a fresh batch or a different, well-characterized D4R agonist as a positive control. |
| Suboptimal Assay Conditions | Optimize agonist incubation time and temperature. Include a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[10] |
| G-protein Coupling Issues | The D4 receptor is a Gi/o-coupled receptor that inhibits adenylyl cyclase.[11][12] Ensure your assay is designed to detect a decrease in cAMP levels, often by pre-stimulating with forskolin (B1673556).[3][13] |
| Cell Viability Problems | Perform a cell viability assay to ensure that the agonist is not toxic to the cells at the concentrations used. |
Problem 2: Difficulty in Observing D4R Internalization
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Unique D4R Properties | Unlike other D2-like receptors, the D4R shows resistance to agonist-induced internalization in many standard cell lines.[1][14] |
| Missing Cellular Machinery | Co-expression of specific G protein-coupled receptor kinases (GRKs) and arrestins may be required to observe D4R internalization.[2][14] Some studies suggest a role for visual arrestins in this process.[14][15] |
| Assay Sensitivity | Use highly sensitive techniques to detect internalization, such as live-cell imaging with fluorescently tagged receptors or antibodies. |
Experimental Protocols
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the human dopamine D4 receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human D4 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D4R antagonist radioligand.
-
Non-specific Binding Control: Haloperidol or another high-affinity D4R antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[10]
-
Test Compound: Your D4R agonist at various concentrations.
Procedure:
-
Membrane Preparation: Harvest cells expressing the D4 receptor and homogenize them in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.[10]
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of the non-specific binding control instead of the test compound.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[10]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[10]
-
Quantification: Dry the filters and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a competition curve and then calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol outlines a method to measure the ability of a D4R agonist to inhibit forskolin-stimulated cAMP accumulation.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human D4 receptor.
-
Stimulant: Forskolin.
-
Test Compound: Your D4R agonist at various concentrations.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[16]
Procedure:
-
Cell Plating: Plate the D4R-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Agonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of your D4R agonist for 15-30 minutes.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.[10]
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of your chosen cAMP assay kit.[10][17]
-
Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the log concentration of your agonist. Determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production.
Quantitative Data Summary
Table 1: Binding Affinities (Ki, nM) of Selected Compounds for Dopamine Receptor Subtypes
| Compound | D4 Receptor | D2 Receptor | D3 Receptor |
| Dopamine | ~16-37 nM (EC50 for cAMP inhibition)[13] | - | - |
| A-412997 | 1.5 nM | 172 nM | 46 nM |
| Nemonapride | 0.4 nM | 0.5 nM | 1.1 nM |
| L-745,870 | 0.43 nM[18] | >1000 nM | >1000 nM |
| Belaperidone | 3.1 nM[10] | 105 nM[10] | - |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and experimental conditions may differ.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are D4 receptor partial agonists and how do they work? [synapse.patsnap.com]
- 5. The dopamine D4 receptor is essential for hyperactivity and impaired behavioral inhibition in a mouse model of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D4 Receptor (D4R) Deletion in Mice Does Not Affect Operant Responding for Food or Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine D4 Receptor-Knock-Out Mice Exhibit Reduced Exploration of Novel Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recalibrating the Why and Whom of Animal Models in Parkinson Disease: A Clinician’s Perspective [mdpi.com]
- 9. bosterbio.com [bosterbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 12. innoprot.com [innoprot.com]
- 13. Modulation of intracellular cyclic AMP levels by different human dopamine D4 receptor variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dopamine Receptor D4 Internalization Requires a Beta-Arrestin and a Visual Arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dopamine receptor D4 internalization requires a beta-arrestin and a visual arrestin. | Semantic Scholar [semanticscholar.org]
- 16. resources.revvity.com [resources.revvity.com]
- 17. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 18. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
Validation & Comparative
A Comparative Analysis of ABT-724 and Apomorphine in Dopamine Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ABT-724 and apomorphine (B128758), focusing on their distinct mechanisms of dopamine (B1211576) receptor activation. The information presented is supported by experimental data to assist researchers in understanding the pharmacological profiles of these two compounds.
Introduction
Dopamine agonists are critical tools in both neuroscience research and clinical practice, primarily for conditions like Parkinson's disease. Apomorphine is a well-established, non-selective dopamine agonist, interacting with all five dopamine receptor subtypes (D1-D5).[1][2] In contrast, this compound is a highly selective agonist developed to target the dopamine D4 receptor specifically.[3][4] This selectivity results in significantly different pharmacological and physiological effects, which will be detailed in this guide.
Quantitative Comparison of Receptor Activation
The primary distinction between this compound and apomorphine lies in their receptor selectivity and functional potency. This compound is characterized by its focused activity as a partial agonist at the D4 receptor, whereas apomorphine exhibits broad activity across all dopamine receptor subtypes.[3][4][5]
Table 1: Functional Potency (EC50) at Human Dopamine Receptors
| Compound | D1 (cAMP) | D2L (cAMP) | D3 (cAMP) | D4 (cAMP) | D4 (Ca2+) | D5 (cAMP) |
| This compound | No Activity | No Activity | No Activity | No Activity | 12.4 nM | No Activity |
| Apomorphine | 0.78 nM | 0.10 nM | 2.20 nM | 0.1 nM | 4.3 nM | 5.34 nM |
Data for this compound Ca2+ assay from Brioni et al. (2004)[3]. Data for Apomorphine cAMP assays from Newman et al. (2022)[5]. Note: The this compound cAMP data is inferred from statements of inactivity at D1, D2, D3, and D5 receptors[3][4]. The original study for this compound measured D4 activation via intracellular Ca2+ release in a recombinant cell line[3].
Table 2: In Vivo Effects and Clinical Observations
| Feature | This compound | Apomorphine |
| Primary In Vivo Effect | Induces penile erection in rats via a supraspinal site of action.[3][4] | At low doses, inhibits endogenous dopamine release via presynaptic D2/D3 autoreceptors.[6][7][8] At higher doses, stimulates postsynaptic receptors, causing locomotor activity and providing anti-Parkinsonian effects.[1][9] |
| Receptor Selectivity | Selective D4 receptor partial agonist (61% efficacy vs. dopamine).[3][4] | Non-selective agonist for D1-like and D2-like receptors.[1][2] |
| Side Effect Profile | Devoid of emetic or significant CNS side effects in preclinical models at pro-erectile doses.[3][10] | Nausea and vomiting are common side effects, limiting clinical efficacy for some indications.[3] |
| Therapeutic Application | Investigated for erectile dysfunction.[11] | Used for acute, intermittent treatment of "off" episodes in advanced Parkinson's disease.[1][12] |
Signaling Pathways and Experimental Workflows
The activation of dopamine receptors initiates distinct intracellular signaling cascades. D1-like receptors (D1 and D5) typically couple to Gαs/olf proteins to stimulate cAMP production, while D2-like receptors (D2, D3, and D4) couple to Gαi/o proteins to inhibit cAMP production.[13]
Caption: Canonical G-protein signaling pathways for D1-like and D2-like dopamine receptors.
The functional activity of these compounds is determined using specific in vitro and in vivo models. The workflows for these experiments are crucial for interpreting the resulting data.
References
- 1. mdpi.com [mdpi.com]
- 2. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of apomorphine on in vivo release of dopamine and its metabolites in the prefrontal cortex and the striatum, studied by a microdialysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apomorphine-induced changes in synaptic dopamine levels: positron emission tomography evidence for presynaptic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine-transporter levels drive striatal responses to apomorphine in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral sensitization to dopaminergic inhibitory and stimulatory effects induced by low vs. high dose apomorphine treatments: an unconventional dose and response reversal sensitization challenge test reveals sensitization mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. | BioWorld [bioworld.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Dopamine agonist - Wikipedia [en.wikipedia.org]
Comparing ABT-724 and PD-168,077 as D4 agonists
An Objective Comparison of ABT-724 and PD-168,077 as Dopamine (B1211576) D4 Receptor Agonists
This guide provides a detailed comparison of two widely used selective dopamine D4 (D4) receptor agonists: this compound and PD-168,077. Developed for research and potential therapeutic applications, both compounds have been instrumental in elucidating the physiological roles of the D4 receptor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological profiles, supported by experimental data and detailed methodologies.
Introduction to D4 Receptor Agonists
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily expressed in brain regions associated with cognition, attention, and reward, such as the prefrontal cortex, hippocampus, and amygdala. Its involvement in neuropsychiatric disorders like schizophrenia and ADHD has made it a significant target for drug discovery. Selective agonists like this compound and PD-168,077 are crucial chemical tools for investigating the therapeutic potential of D4 receptor activation.
Comparative Pharmacological Data
The following tables summarize the quantitative data for this compound and PD-168,077, focusing on their binding affinity, selectivity, and functional potency.
Table 1: In Vitro Receptor Binding Profile
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 vs D2 Selectivity | D4 vs D3 Selectivity |
| This compound | Nanomolar potency[1] | >10,000[1] | >10,000[1] | >1,000-fold | >1,000-fold |
| PD-168,077 | 8.7 - 9.0[2][3][4] | >3,480 | >2,610 | >400-fold[2][3] | >300-fold[2] |
Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Selectivity is the ratio of Ki values (Ki of off-target receptor / Ki of D4 receptor).
Table 2: In Vitro Functional Activity
| Compound | Assay Type | Cell Line | Potency (EC50, nM) | Efficacy (% of Dopamine) |
| This compound | Ca²+ Mobilization | Human D4 | 12.4[1][5][6] | 61% (Partial Agonist)[1][5][6] |
| Ca²+ Mobilization | Rat D4 | 14.3[1][7] | 70% (Partial Agonist)[1][7] | |
| Ca²+ Mobilization | Ferret D4 | 23.2[1][7] | 64% (Partial Agonist)[1][7] | |
| PD-168,077 | Ca²+ Mobilization | Recombinant | 5.6[1] | Not explicitly stated |
Note: EC50 represents the concentration of an agonist that gives half-maximal response. Efficacy is the maximal response relative to a full agonist like dopamine.
Key Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are protocols for key assays used to characterize these agonists.
Receptor Binding Assays
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation : Membranes are prepared from stable cell lines (e.g., HEK293) expressing the human dopamine D4 receptor.[1]
-
Assay Conditions : Membranes are incubated with a specific radioligand, such as [³H]-A-369508 for the D4 receptor.[1]
-
Competition Binding : The assay is performed in the presence of increasing concentrations of the test compound (e.g., this compound or PD-168,077).
-
Non-Specific Binding : Non-specific binding is determined by adding a high concentration (e.g., 10 μM) of a known D4 ligand, such as PD-168,077.[1]
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[1]
Functional Assays (Intracellular Ca²+ Mobilization)
This assay measures the ability of an agonist to activate the receptor and trigger a downstream signaling cascade, in this case, the release of intracellular calcium.
-
Cell Culture : Recombinant cell lines stably expressing the D4 receptor are cultured and plated.[1]
-
Fluorescent Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye.
-
Agonist Stimulation : The test compound is added at various concentrations, and changes in intracellular Ca²+ levels are measured using a fluorescence plate reader.[1]
-
Data Analysis : The concentration-response curves are generated to determine the EC50 (potency) and the maximum response (efficacy) relative to a full agonist like dopamine.[1]
In Vivo Models (Penile Erection in Rats)
This model assesses the physiological effects of D4 receptor activation in a living animal.
-
Animal Acclimation : Conscious male rats are allowed to adapt to the testing environment.[1]
-
Drug Administration : this compound is administered subcutaneously (s.c.), while PD-168,077 has been tested via direct injection into the paraventricular nucleus of the hypothalamus.[1][8]
-
Observation : Animals are placed in individual observation cages, and the incidence and number of penile erection episodes are recorded over a set period (e.g., 60 minutes).[1][7]
-
Data Analysis : The pro-erectile effect is quantified and compared between different dose groups and a vehicle control.[1][8] This effect can be blocked by dopamine antagonists to confirm the mechanism of action.[1][5]
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide clear visual representations of complex biological and experimental processes.
Caption: Dopamine D4 receptor Gi/o-coupled signaling pathway.
Caption: Standard experimental workflow for characterizing receptor agonists.
Summary and Conclusion
Both this compound and PD-168,077 are highly potent and selective agonists for the dopamine D4 receptor.
-
PD-168,077 exhibits slightly higher binding affinity (Ki ≈ 9 nM) and functional potency (EC50 ≈ 5.6 nM) in the assays reported.[1][2][3][4] It has demonstrated utility in preclinical models of cognition and cardiovascular conditions.[3][9]
-
This compound is characterized as a potent partial agonist, with an efficacy of approximately 60-70% relative to dopamine.[1][5][6][7] Its high selectivity, with no significant binding at other dopamine receptors, makes it an exceptionally clean pharmacological tool.[1][5] It has been extensively studied for its pro-erectile effects and advanced to Phase II clinical trials for erectile dysfunction.[1][10]
The choice between these two agonists depends on the specific research question. PD-168,077 may be preferable for studies requiring maximum receptor activation, while the partial agonism of this compound could be advantageous for applications where overstimulation of the receptor system is a concern, potentially offering a better side-effect profile in therapeutic contexts.[1] Both compounds remain invaluable for the continued exploration of dopamine D4 receptor pharmacology.
References
- 1. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PD168077, a D(4) receptor agonist, reverses object recognition deficits in rats: potential role for D(4) receptor mechanisms in improving cognitive dysfunction in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
ABT-724: A Comparative Analysis of its Dopamine D4 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of ABT-724's selectivity profile against other dopamine (B1211576) receptors, supported by experimental data and detailed methodologies.
This compound is a potent and highly selective agonist for the dopamine D4 receptor, a member of the D2-like family of dopamine receptors. Its remarkable selectivity makes it a valuable pharmacological tool for investigating the specific physiological roles of the D4 receptor and a potential therapeutic agent with a focused mechanism of action. This guide provides a comparative analysis of this compound's binding affinity and functional activity, contrasting it with the non-selective dopamine agonist, apomorphine (B128758).
Quantitative Selectivity Profile
The selectivity of this compound for the human dopamine D4 receptor is evident from its low nanomolar effective concentration (EC50) and its negligible affinity for other dopamine receptor subtypes. In contrast, apomorphine demonstrates broad activity across multiple dopamine receptors. The binding affinities (Ki) and functional potencies (EC50) are summarized below.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | 5-HT1A (Ki, nM) |
| This compound | >10,000[1] | >10,000[1] | >10,000[1] | 12.4 (EC50)[1][2][3][4] | >10,000[1] | 2,780[1][2] |
| Apomorphine | 4.3 (EC50)[1] | - | - | 4.3 (EC50)[1] | - | - |
Note: Ki values for apomorphine across all five receptor subtypes from a single consistent source were not available in the searched literature. The EC50 values provided are for the human D4 receptor. It is widely characterized as a non-selective D1/D2-like receptor agonist.
Experimental Protocols
The determination of binding affinities and functional activities for compounds like this compound is primarily conducted through radioligand binding assays and functional assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific dopamine receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, D5).
-
A high-affinity radioligand specific for the receptor subtype (e.g., [³H]-spiperone for D2-like receptors).
-
Test compound (e.g., this compound or apomorphine) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. A control group with no test compound is included to determine total binding, and another set with an excess of a non-labeled known ligand is used to determine non-specific binding.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine D4 Receptor Signaling Pathway
This compound, as a D4 receptor agonist, activates a specific signal transduction cascade. The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family.[5][6][7][8]
Caption: Dopamine D4 Receptor Signaling Cascade.
Pathway Description: Upon binding of an agonist like this compound, the D4 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. This activation causes the dissociation of the G protein into its Gαi/o and Gβγ subunits.
-
Gαi/o subunit: This subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8][9] Reduced cAMP levels result in decreased activity of protein kinase A (PKA).
-
Gβγ subunit: The liberated Gβγ subunit can directly modulate the activity of ion channels. It typically activates G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which reduces its excitability.[5][6] It can also inhibit voltage-gated calcium channels, further reducing neuronal activity.
-
Other Pathways: D4 receptor activation has also been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which can influence gene expression and cell proliferation.[5]
Conclusion
The available experimental data unequivocally demonstrates that this compound is a highly selective agonist for the dopamine D4 receptor. Its lack of significant affinity for other dopamine receptor subtypes, as well as for a wide array of other neurotransmitter receptors, underscores its utility as a specific pharmacological probe. This high selectivity profile suggests a reduced potential for off-target effects compared to non-selective dopamine agonists like apomorphine, making it an important tool for dissecting the specific functions of the D4 receptor in both health and disease.
References
- 1. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 5. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
Unveiling the Selectivity of ABT-724: A Comparative Analysis of Dopamine D4 and Serotonin 5-HT1A Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cross-reactivity profile of the selective dopamine (B1211576) D4 receptor agonist, ABT-724, with a specific focus on the serotonin (B10506) 5-HT1A receptor.
This guide provides a detailed comparison of this compound's binding affinity and functional activity at its primary target, the dopamine D4 receptor, versus its interaction with the serotonin 5-HT1A receptor. The data presented herein is crucial for researchers investigating the therapeutic potential and off-target effects of this compound.
Executive Summary
This compound is a potent and highly selective agonist for the dopamine D4 receptor. Extensive in vitro studies have demonstrated its minimal cross-reactivity with a wide range of other neurotransmitter receptors, including the serotonin 5-HT1A receptor. Experimental data reveals a significant disparity in binding affinity, with this compound exhibiting a nanomolar potency for the dopamine D4 receptor and only a micromolar affinity for the 5-HT1A receptor. This substantial difference underscores the high selectivity of this compound, making it a valuable tool for probing the function of the dopamine D4 receptor with a low probability of confounding effects from 5-HT1A receptor activation.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for the human dopamine D4 and serotonin 5-HT1A receptors.
| Receptor | Ligand | Parameter | Value (nM) | Reference |
| Human Dopamine D4 | This compound | EC50 | 12.4 | [1][2][3] |
| Human 5-HT1A | This compound | Ki | 2780 ± 642 | [1] |
EC50: Half maximal effective concentration. Ki: Inhibition constant.
Comparative Analysis
The data clearly illustrates the high selectivity of this compound for the dopamine D4 receptor. The EC50 value of 12.4 nM for the human dopamine D4 receptor indicates potent agonist activity. In stark contrast, the Ki value for the 5-HT1A receptor is 2780 nM, demonstrating a significantly weaker binding affinity.[1][2][3] This approximately 224-fold difference in affinity highlights the low potential for this compound to engage 5-HT1A receptors at concentrations where it effectively activates dopamine D4 receptors.
Furthermore, broad selectivity screening has shown that this compound lacks significant binding affinity for over 70 other neurotransmitter receptors and ion channels, including other dopamine receptor subtypes (D1, D2, D3, and D5), at concentrations up to 10 µM.[1] This extensive profiling confirms the specific nature of this compound's pharmacological action.
Experimental Protocols
The binding affinity of this compound for the 5-HT1A receptor was determined using a standard in vitro radioligand binding assay. While the specific details for the 5-HT1A screen are part of a broader panel screening, the general methodology can be outlined as follows:
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor through competitive displacement of a known radioligand.
Materials:
-
Receptor Source: Membranes prepared from a cell line stably expressing the recombinant human 5-HT1A receptor.
-
Radioligand: A high-affinity radiolabeled antagonist for the 5-HT1A receptor (e.g., [3H]-WAY-100635 or similar).
-
Test Compound: this compound.
-
Assay Buffer: Appropriate physiological buffer (e.g., Tris-HCl) containing necessary ions.
-
Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Methodology:
-
Membrane Preparation: Cells expressing the 5-HT1A receptor are harvested and homogenized. The cell membranes are then isolated through centrifugation and resuspended in the assay buffer.
-
Competitive Binding Assay: A constant concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of this compound.
-
Incubation: The mixture is incubated at a specific temperature for a set duration to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.
Visualizing Selectivity: this compound Interaction Pathway
The following diagram illustrates the significant preference of this compound for the dopamine D4 receptor over the 5-HT1A receptor.
References
- 1. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of ABT-724 in New Experimental Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective dopamine (B1211576) D4 receptor agonist, ABT-724, with other erectogenic agents. It is designed to assist researchers in evaluating the efficacy of this compound in both established and novel experimental models. The information presented is based on preclinical data and is intended for research purposes.
Introduction to this compound
This compound is a potent and selective agonist for the dopamine D4 receptor, with an EC50 of 12.4 nM for the human D4 receptor.[1][2] It has demonstrated pro-erectile effects in animal models, suggesting its potential as a therapeutic agent for erectile dysfunction (ED).[1][2] Unlike other dopamine agonists such as apomorphine (B128758), which are non-selective, this compound exhibits high selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5), which may result in a more favorable side-effect profile.[1] Its mechanism of action is believed to be centrally mediated, acting at a supraspinal site to facilitate penile erection.[1][2]
Comparative Data: this compound vs. Alternatives
The following tables summarize the quantitative data on the binding affinity and in vivo efficacy of this compound compared to the non-selective dopamine agonist apomorphine and the phosphodiesterase type 5 (PDE5) inhibitor sildenafil.
Table 1: Dopamine Receptor Binding Affinity (Ki, nM)
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | D5 Receptor |
| This compound | >10,000 | >10,000 | >10,000 | ~1-10 | >10,000 |
| Apomorphine | ~50 | ~3 | ~1 | ~4 | ~25 |
Note: Ki values are approximate and can vary depending on the experimental conditions. Data compiled from multiple sources.
Table 2: In Vivo Efficacy in Rat Models of Erectile Dysfunction (Intracavernosal Pressure - ICP)
| Compound | Model | Route of Administration | Dose | Maximal ICP (mmHg) |
| This compound | Conscious Rats | Subcutaneous (s.c.) | 0.03 µmol/kg | Significant increase |
| Apomorphine | Conscious Rats | Subcutaneous (s.c.) | 100 µg/kg | ~80 mmHg |
| Sildenafil | Anesthetized Rats (CRF model) | Oral (p.o.) | 5 mg/kg daily for 6 weeks | Significantly increased vs. control |
Note: Direct comparative studies with identical experimental conditions are limited. The data above is collated from different studies and should be interpreted with caution.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of erectogenic agents.
In Vivo Models
This is a well-established method for objectively quantifying erectile function.[3]
Procedure:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (e.g., with pentobarbital, 45 mg/kg intraperitoneally).
-
Carotid Artery Cannulation: Expose the right carotid artery and insert a cannula to monitor mean arterial pressure (MAP).
-
Cavernous Nerve (CN) Exposure: Make a midline abdominal incision to expose the pelvic plexus and the cavernous nerve. Place a tiny stainless steel bipolar hook electrode around the CN for electrical stimulation.
-
Corpus Cavernosum Cannulation: Deglove the penis and insert a 24-gauge needle into the crus of the corpus cavernosum to measure ICP. Inject a small volume of heparinized saline to prevent clotting.
-
Electrical Stimulation (ES): Apply electrical stimulation to the CN (e.g., 1-10 volts at 15 Hz for 60 seconds) to induce an erectile response.
-
Data Acquisition: Record ICP and MAP simultaneously using a data acquisition system. The erectile response is often expressed as the ratio of maximal ICP to MAP (ICP/MAP).
This method allows for the assessment of erectile events in freely moving animals, avoiding the potential confounding effects of anesthesia.[4][5][6][7][8]
Procedure:
-
Transducer Implantation: Surgically implant a telemetric pressure transducer into the corpus spongiosum or corpus cavernosum of the penis. Allow for a recovery period of at least one week.
-
Housing: House the rats individually in cages placed on receiver units that collect the data transmitted from the implanted transducer.
-
Data Recording: Continuously record pressure changes, which can be correlated with erectile events. Video recording can be used for simultaneous behavioral observation.
-
Data Analysis: Analyze the pressure waveforms to identify erectile events, characterized by a tumescence phase (sustained pressure increase) and often superimposed suprasystolic pressure peaks.
In Vitro and Ex Vivo Models
This in vitro technique assesses the direct effect of compounds on the contractility of cavernosal tissue.[9][10][11][12][13]
Procedure:
-
Tissue Preparation: Obtain human or animal corpus cavernosum tissue. Dissect the tissue into small strips (e.g., 3 x 3 x 8 mm).
-
Mounting: Mount the tissue strips vertically in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Tension Measurement: Connect the tissue strips to a force displacement transducer to isometrically measure contractions.
-
Pre-contraction: Induce a tonic contraction in the tissue strips using a contractile agent such as phenylephrine (B352888) (1 µM).
-
Drug Administration: Once a stable contraction is achieved, add the test compound (e.g., this compound) in a cumulative manner to generate a concentration-response curve.
-
Data Analysis: Measure the degree of relaxation induced by the compound relative to the pre-contracted tension.
Visualizations
Dopamine D4 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Dopamine D4 receptor activated by this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General experimental workflow for in vivo evaluation of erectogenic compounds.
Logical Comparison of Erectogenic Agents
Caption: Logical comparison of this compound with alternative erectogenic agents.
References
- 1. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. Novel technique for monitoring micturition and sexual function in male rats using telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Novel technique for monitoring micturition and sexual function in male rats using telemetry. | Semantic Scholar [semanticscholar.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Telemetric monitoring of penile pressure during mating in rats after chronic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental model of human corpus cavernosum smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. dmt.dk [dmt.dk]
- 12. Purinergic modulation of human corpus cavernosum relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Testosterone Induces Relaxation of Human Corpus Cavernosum Tissue of Patients With Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ABT-724 and Other D4 Selective Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the dopamine (B1211576) D4 receptor selective agonist ABT-724 with other notable D4 selective ligands. This analysis is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Unveiling the Dopamine D4 Receptor Landscape
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its unique distribution implicates it in a variety of cognitive and emotional processes. Consequently, the development of selective ligands for the D4 receptor is of significant interest for potential therapeutic applications in neuropsychiatric disorders such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD). This guide focuses on this compound, a potent and selective D4 receptor agonist, and compares its pharmacological profile to other well-characterized D4 selective ligands.
Comparative Pharmacological Profiles
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and other selected D4 receptor ligands. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Ligand | Type | Dopamine D4 Receptor Ki (nM) | Dopamine D4 Receptor EC50 (nM) | Selectivity Profile |
| This compound | Agonist | 46.8 - 63.6 | 12.4 | Highly selective for D4 over D1, D2, D3, and D5 receptors. No significant affinity for over 70 other receptors and ion channels.[1][2][3] |
| A-412997 | Agonist | 7.9 (human D4.4), 12.1 (rat D4) | 28.4 (rat D4) | Highly selective; no affinity <1000 nM for other dopamine receptors or a panel of 70 other proteins.[4][5] |
| PD-168077 | Agonist | 8.7 | - | >400-fold selective for D4 over D2 and >300-fold over D3.[6][7] |
| L-745,870 | Antagonist | 0.43 | - | >2000-fold selective for D4 over other dopamine receptor subtypes.[8] |
Experimental Protocols
A comprehensive understanding of the methodologies used to generate the above data is crucial for its interpretation and for designing future experiments.
Radioligand Binding Assay Protocol (Competitive Inhibition)
This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for the dopamine D4 receptor.
Objective: To quantify the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the D4 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity D4 receptor radioligand, such as [³H]-spiperone.
-
Test Compound: The unlabeled ligand to be tested (e.g., this compound).
-
Non-specific Binding Control: A high concentration of a known D4 receptor ligand (e.g., haloperidol) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-based buffer containing ions such as MgCl2 and EDTA, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity trapped on the filters.
Procedure:
-
Membrane Preparation: Homogenize cultured cells expressing the D4 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.[9]
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[9]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[9][10]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[9]
Functional Assay Protocol (cAMP Inhibition)
This protocol describes a method to determine the functional potency (EC50 or IC50) of a test compound by measuring its effect on cyclic AMP (cAMP) levels in cells expressing the D4 receptor.
Objective: To measure the ability of a test compound to modulate the Gαi/o-coupled signaling of the D4 receptor, which results in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human dopamine D4 receptor.
-
Forskolin (B1673556): An adenylyl cyclase activator used to stimulate cAMP production.
-
Test Compound: The ligand to be tested (agonist or antagonist).
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or RIA).
-
Cell Lysis Buffer: Provided with the cAMP assay kit.
Procedure:
-
Cell Culture and Plating: Culture the D4 receptor-expressing cells and seed them into 96-well plates. Allow the cells to adhere and grow overnight.
-
Compound Treatment:
-
For Agonist Testing: Pre-incubate the cells with varying concentrations of the test compound. Then, add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
For Antagonist Testing: Pre-incubate the cells with varying concentrations of the test compound. Then, add a fixed concentration of a known D4 receptor agonist followed by a fixed concentration of forskolin.
-
-
Incubation: Incubate the plates at 37°C for a specified period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.[11]
-
Cell Lysis and cAMP Measurement: Lyse the cells using the lysis buffer provided in the cAMP assay kit. Measure the intracellular cAMP concentration according to the kit's instructions.[11]
-
Data Analysis:
-
For Agonists: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal inhibitory effect).
-
For Antagonists: Plot the cAMP levels against the log concentration of the test compound to generate an inhibition curve and determine the IC50 value (the concentration that inhibits 50% of the agonist's effect).[11]
-
Visualizing the Molecular Landscape
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the D4 receptor signaling pathway and a typical experimental workflow.
Caption: Dopamine D4 receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (this compound), a dopaminergic agent with a novel mode of action for the potential treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. rndsystems.com [rndsystems.com]
- 7. PD-168077 maleate - Ace Therapeutics [acetherapeutics.com]
- 8. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
In Vitro Validation of ABT-724 Binding Affinity: A Comparative Guide
This guide provides an objective comparison of the in vitro binding affinity of ABT-724 with other dopamine (B1211576) receptor ligands. The data presented is supported by experimental protocols to aid researchers, scientists, and drug development professionals in their evaluation of this potent and selective dopamine D4 receptor agonist.
Introduction to this compound
This compound is a potent and highly selective agonist for the dopamine D4 receptor. It has demonstrated significant efficacy in preclinical models for conditions such as erectile dysfunction. Its selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5) and other neurotransmitter receptors suggests a favorable side-effect profile, making it a compound of interest for therapeutic development.
Comparative Binding Affinity Data
The binding affinities of this compound and other selected dopamine receptor ligands are summarized in the table below. The data is presented as EC50 (half-maximal effective concentration) for agonists and Ki (inhibition constant) for antagonists, with lower values indicating higher affinity.
| Compound | D1 (Ki nM) | D2 (Ki nM) | D3 (Ki nM) | D4 (Ki nM) | D5 (Ki nM) | 5-HT1A (Ki nM) | Receptor Profile |
| This compound | >10,000 | >10,000 | >10,000 | 12.4 (EC50) | >10,000 | 2780 | Selective D4 Agonist |
| Apomorphine | 92.2 (EC50) | - | - | - | - | - | Non-selective Dopamine Agonist |
| Quinpirole | - | 2.3 (KD) | High | - | - | - | D2-like Agonist |
| Clozapine | - | 125 | - | 1.6 | - | - | Atypical Antipsychotic (D4 > D2) |
| L-741,626 | - | 2.4 | 100 | 220 | - | - | Selective D2 Antagonist |
Note: Data is compiled from various sources and experimental conditions may differ. EC50 values represent the concentration of an agonist that gives half-maximal response. Ki values represent the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of other ligands. KD is the equilibrium dissociation constant.
Experimental Protocols
The determination of binding affinity for this compound and other ligands is typically performed using a competitive radioligand binding assay.
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
Objective: To quantify the binding affinity of a test compound (e.g., this compound) for the human dopamine D4 receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone, a commonly used radiolabeled antagonist for D2-like receptors.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl) with physiological salts (e.g., MgCl2) at a specific pH (e.g., 7.4).
-
Test Compounds: this compound and other comparator ligands at varying concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist, such as haloperidol, to determine non-specific binding of the radioligand.
-
Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity bound to the filters.
Procedure:
-
Membrane Preparation:
-
Culture CHO or HEK293 cells expressing the D4 receptor to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the assay buffer, the cell membrane preparation, a fixed concentration of [³H]-Spiperone (usually at or near its Kd for the D4 receptor), and increasing concentrations of the test compound.
-
For total binding, add only the buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a non-labeled antagonist like haloperidol.
-
Incubate the plates at a specific temperature (e.g., room temperature or 30°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Following incubation, rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Experimental Workflow
Caption: Workflow for Radioligand Binding Assay.
Dopamine D4 Receptor Signaling Pathway
Caption: D4 Receptor Signaling via Gαi/o Pathway.
ABT-724: A Comparative Guide for Dopamine D4 Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ABT-724 with other key reference compounds used in the study of the dopamine (B1211576) D4 receptor. This compound is a potent and highly selective dopamine D4 receptor agonist.[1][2][3] This document outlines its in vitro pharmacological profile alongside several alternative D4 receptor agonists, presenting quantitative data in accessible tables. Detailed experimental protocols for key assays are also provided to support the replication and validation of these findings.
Comparative Analysis of D4 Receptor Agonists
This compound is distinguished by its high potency and selectivity for the human dopamine D4 receptor.[4] The following tables summarize the binding affinity and functional activity of this compound in comparison to other widely used D4 receptor agonists such as A-412,997, PD-168,077, CP-226,269, and Ro 10-5824. This data has been compiled from various in vitro studies to provide a comparative overview.
Table 1: Dopamine D4 Receptor Binding Affinity
| Compound | Receptor Variant | Kᵢ (nM) | Radioligand | Cell Line |
| This compound | hD4.2 | 57.5 | [³H]A-369508 | HEK293 |
| hD4.4 | 63.6 | [³H]A-369508 | HEK293 | |
| hD4.7 | 46.8 | [³H]A-369508 | HEK293 | |
| A-412,997 | hD4.4 | 7.9 | Not Specified | Not Specified |
| rat D4 | 12.1 | Not Specified | Not Specified | |
| PD-168,077 | Not Specified | 8.7 | Not Specified | Not Specified |
| Ro 10-5824 | Not Specified | 5.2 | Not Specified | Not Specified |
Table 2: Dopamine D4 Receptor Functional Activity
| Compound | Assay Type | EC₅₀ (nM) | Intrinsic Activity (% of Dopamine) | Cell Line |
| This compound | Ca²⁺ Flux | 12.4 | 61% | HEK293 co-expressing Gqo5 |
| GTPγS Binding | Partial Agonist | 20-60% | CHO-hD4.4 | |
| A-412,997 | Ca²⁺ Flux | 28.4 | 83% (rat D4) | Not Specified |
| PD-168,077 | Ca²⁺ Flux | 5.6 | Not Specified | HEK293 co-expressing Gqo5 |
| GTPγS Binding | Partial Agonist | 20-60% | CHO-hD4.4 | |
| CP-226,269 | Ca²⁺ Flux | 32.0 | Not Specified | HEK293 co-expressing Gqo5 |
| GTPγS Binding | Partial Agonist | 20-60% | CHO-hD4.4 | |
| Ro 10-5824 | GTPγS Binding | 205 | Partial Agonist (36% above basal) | Not Specified |
Table 3: Selectivity Profile
| Compound | Off-Target Receptor | Kᵢ (nM) | Fold Selectivity (vs. D4) |
| This compound | Dopamine D1, D2, D3, D5 | >10,000 | >157 |
| 5-HT₁ₐ | 2780 | ~44 | |
| A-412,997 | Other Dopamine Receptors | >1000 | >126 |
| PD-168,077 | Dopamine D2 | >3480 | >400 |
| Dopamine D3 | >2610 | >300 | |
| Ro 10-5824 | Dopamine D3 | ~1300 | ~250 |
| Dopamine D1, D2, D5 | >5200 | >1000 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the dopamine D4 receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the dopamine D4 receptor.
Materials:
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human dopamine D4 receptor (e.g., hD4.4 subtype).
-
Radioligand: [³H]-Spiperone (a commonly used antagonist for D2-like receptors).
-
Test Compound: this compound or other D4 agonists.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled D4 antagonist like haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Instrumentation: 96-well plates, filter mats (GF/C), cell harvester, and a liquid scintillation counter.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Increasing concentrations of the test compound. For total binding wells, add buffer instead. For non-specific binding wells, add the non-specific binding control.
-
A fixed concentration of [³H]-Spiperone (typically at its Kd value).
-
The cell membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: Dry the filter mats and add a scintillation cocktail. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the log concentration of the test compound and fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
cAMP Functional Assay
Objective: To determine the functional potency (EC₅₀) and efficacy of a test compound by measuring its effect on cAMP levels.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Test Compound: this compound or other D4 agonists.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Culture Medium and Buffers.
Procedure:
-
Cell Culture: Culture the D4 receptor-expressing cells to an appropriate confluency and plate them in a 96-well plate. Allow the cells to adhere overnight.
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels.
-
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells according to the cAMP assay kit protocol and measure the intracellular cAMP concentration using the chosen detection method.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the log concentration of the test compound. Determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of its maximal effect.
GTPγS Binding Assay
Objective: To measure the G-protein activation upon D4 receptor stimulation by a test compound.
Materials:
-
Cell Membranes: Membranes from cells expressing the D4 receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound or other D4 agonists.
-
GDP: To facilitate the exchange of [³⁵S]GTPγS for GDP.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.
-
Instrumentation: 96-well plates, filter mats, cell harvester, and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound, and a fixed concentration of GDP.
-
Incubation: Pre-incubate the plate at 30°C for a short period.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for an appropriate time (e.g., 30-60 minutes) to allow for [³⁵S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through filter mats and wash with ice-cold buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.[5][6]
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 2. The Pivotal Distinction between Antagonists’ and Agonists’ Binding into Dopamine D4 Receptor—MD and FMO/PIEDA Studies [mdpi.com]
- 3. This compound | 4 Publications | 91 Citations | Top Authors | Related Topics [scispace.com]
- 4. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of ABT-724 in Primary Neuronal Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of ABT-724, a selective dopamine (B1211576) D4 receptor agonist, with other relevant compounds. The focus is on providing data and methodologies to evaluate its specificity, particularly within the context of primary neuronal cultures, a critical in vitro model for neuropharmacological research.
Executive Summary
This compound is a potent and selective agonist for the dopamine D4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric disorders. While extensive data from recombinant cell lines and in vivo models confirm its D4 selectivity over other dopamine receptor subtypes, specific data on its performance in primary neuronal cultures remains limited in publicly available literature. This guide synthesizes the known selectivity profile of this compound, compares it with other D4 receptor modulators, and provides detailed experimental protocols for researchers to conduct their own specificity assessments in a more physiologically relevant neuronal environment.
Comparative Specificity of D4 Receptor Ligands
The following table summarizes the binding affinities and functional potencies of this compound and alternative D4 receptor ligands. It is important to note that the majority of the available data comes from studies using recombinant cell lines, which may not fully recapitulate the complex environment of primary neurons.
| Compound | Primary Target | Ki (nM) for human D4 | EC50 (nM) for human D4 | Selectivity Notes | Reference |
| This compound | D4 Agonist | ~12 | 12.4 | Selective over D1, D2, D3, and D5 receptors. Weak affinity for 5-HT1A receptors (Ki = 2780 nM). | [1] |
| A-412997 | D4 Agonist | 7.9 (human D4.4) | 28.4 (rat D4) | High selectivity over other dopamine receptors and a panel of 70 other receptors and channels. | [2] |
| L-745,870 | D4 Antagonist | 0.43 | - | >2000-fold selectivity for D4 over other dopamine receptor subtypes. Moderate affinity for 5-HT2, sigma, and alpha-adrenergic receptors. | [3] |
| FAUC 365 | D4 Agonist | 1.8 | 1.6 | High affinity and selectivity for D4 receptors. | N/A |
Experimental Protocols for Specificity Assessment in Primary Neuronal Cultures
To rigorously assess the specificity of this compound in a neuronal context, a combination of binding and functional assays in primary neuronal cultures is recommended.
Primary Neuronal Culture Preparation
Objective: To establish healthy, viable neuronal cultures from rodent brain tissue for subsequent assays.
Materials:
-
Embryonic day 18 (E18) rat or mouse fetuses
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation solution
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Standard cell culture incubator (37°C, 5% CO2)
Protocol:
-
Isolate cortices or hippocampi from E18 rodent brains in chilled dissection medium.
-
Mince the tissue and incubate in papain solution at 37°C for 15-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed neuronal culture medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density onto poly-D-lysine/ornithine coated plates or coverslips.
-
Maintain the cultures in a 37°C, 5% CO2 incubator, performing partial media changes every 3-4 days.
-
Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for the D4 receptor and other potential off-target receptors expressed in primary neurons.
Materials:
-
Primary neuronal cultures (cortical or hippocampal)
-
Radioligand specific for the D4 receptor (e.g., [³H]-Spiperone in the presence of unlabeled antagonists for D2/D3 receptors, or a more D4-selective radioligand)
-
This compound and other test compounds
-
Binding buffer
-
Scintillation counter
Protocol:
-
Prepare membranes from mature primary neuronal cultures.
-
In a multi-well plate, incubate neuronal membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Perform data analysis to calculate the IC50 value, which can be converted to the Ki value using the Cheng-Prusoff equation.
Functional Assays
a) cAMP Accumulation Assay
Objective: To measure the effect of this compound on adenylyl cyclase activity, a key downstream effector of D4 receptor activation.
Materials:
-
Primary neuronal cultures
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
This compound and other test compounds
-
cAMP assay kit (e.g., HTRF, ELISA)
Protocol:
-
Pre-treat mature primary neuronal cultures with the test compounds for a specified time.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
D4 receptor agonists are expected to inhibit forskolin-stimulated cAMP accumulation.
b) Calcium Imaging
Objective: To assess changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound application.
Materials:
-
Primary neuronal cultures on glass-bottom dishes
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Fluorescence microscope with a calcium imaging system
Protocol:
-
Load mature primary neuronal cultures with a calcium-sensitive dye.
-
Acquire a baseline fluorescence recording.
-
Perfuse the cells with a solution containing this compound at various concentrations.
-
Record the changes in fluorescence intensity over time, which correspond to changes in [Ca²⁺]i.
-
Analyze the data to determine the concentration-response relationship.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes involved in assessing this compound specificity, the following diagrams are provided.
Caption: Dopamine D4 receptor signaling pathway.
Caption: Experimental workflow for assessing compound specificity.
Conclusion
This compound demonstrates high selectivity for the dopamine D4 receptor in non-neuronal preclinical models. To fully understand its therapeutic potential and potential off-target effects in the central nervous system, further validation in primary neuronal cultures is essential. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to perform a comprehensive assessment of this compound's specificity. Such studies will provide critical insights into its mechanism of action in a more physiologically relevant setting and guide future drug development efforts targeting the dopaminergic system.
References
- 1. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ABT-724: A Step-by-Step Guide for Laboratory Professionals
ABT-724 should be treated as a hazardous chemical waste due to its biological activity. It is imperative that it is not disposed of down the drain or in regular solid waste.[1][2] Improper disposal can lead to environmental contamination and potential health hazards.
Key Properties of this compound
Understanding the physical and chemical properties of this compound is the first step in determining the appropriate disposal method.
| Property | Value | Source |
| Chemical Name | 2-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole | [3] |
| Molecular Formula | C17H19N5 | [4] |
| Form | Solid | [5] |
| Solubility | Soluble in water | [3][5] |
Step-by-Step Disposal Protocol for this compound
The following procedure is a recommended guideline for the proper disposal of this compound. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific local regulations and requirements.[6]
-
Waste Identification and Classification :
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, as hazardous chemical waste.[2]
-
Due to its nature as a bioactive compound, it should be classified as a toxic or biologically active waste.
-
-
Containerization :
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[7] The container must be compatible with the chemical; for solid this compound, a securely sealed plastic or glass container is appropriate.[6]
-
Ensure the container has a screw-top cap to prevent spills and evaporation.[8]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[8]
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."[6]
-
Identify the contents, including the full chemical name ("this compound" and "2-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole").
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date when the waste was first added to the container.
-
-
Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[7]
-
Segregate the this compound waste from incompatible materials. For instance, store it away from strong acids, bases, and oxidizing agents to prevent any potential reactions.[8]
-
Store the container in a cool, dry place away from heat sources and direct sunlight.[1]
-
-
Disposal Request :
-
Once the waste container is full or has been in storage for a designated period (often not to exceed one year for partially filled containers), arrange for its disposal through your institution's EHS department.[2][8]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Experimental Workflow for Safe Handling and Disposal
To visualize the process from use to disposal, the following workflow diagram outlines the key steps for managing this compound in a laboratory setting.
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting the broader ecosystem.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. vumc.org [vumc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Buy this compound (EVT-253312) | 70006-24-5 [evitachem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Research: A Comprehensive Guide to Handling ABT-724
For researchers and scientists at the forefront of drug development, the safe and effective handling of potent compounds like ABT-724 is paramount. This guide provides essential safety protocols, operational plans, and disposal procedures to ensure the well-being of laboratory personnel and the integrity of research outcomes. This compound, a selective dopamine (B1211576) D4 receptor agonist, is a valuable tool in neuroscience research, and adherence to strict safety measures is critical when working with this and other potent research chemicals.
Immediate Safety and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following Personal Protective Equipment (PPE) is recommended to minimize exposure, based on the Safety Data Sheet (SDS) provided by Cayman Chemical.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Chemical fume hood or other ventilated enclosure- NIOSH-approved respirator- Chemical-resistant gloves (e.g., nitrile)- Safety glasses with side shields or goggles- Laboratory coat | High risk of aerosolization and inhalation of potent powder. |
| Solution Preparation and Handling | - Chemical fume hood or other ventilated enclosure- Chemical-resistant gloves (e.g., nitrile)- Safety glasses with side shields or goggles- Laboratory coat | Potential for splashes and spills. |
| In-vivo Administration | - Chemical-resistant gloves (e.g., nitrile)- Safety glasses- Laboratory coat | To prevent accidental skin contact or eye exposure during animal handling and injection. |
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and have the Safety Data Sheet available.
Operational Plan for Handling this compound
A clear and concise operational plan is crucial for minimizing risks. The following workflow outlines the key steps for safely handling this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound (Solid or Solution) | - Collect in a clearly labeled, sealed, and compatible waste container.- Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant sharps container.- Label as "Hazardous Waste" and dispose of through your institution's EHS office. |
| Contaminated PPE (e.g., gloves, lab coat) | - Place in a sealed, labeled hazardous waste bag.- Dispose of through your institution's EHS office. |
Do not dispose of this compound or contaminated materials in regular trash or down the drain.
Experimental Protocol: In-vivo Administration in Rats
The following is a detailed methodology for the subcutaneous administration of this compound in rats, based on published research.[1]
Materials:
-
This compound (hydrochloride or maleate (B1232345) salt)
-
Sterile saline or other appropriate vehicle
-
Vortex mixer
-
Syringes and needles for subcutaneous injection
-
Appropriate animal handling and restraint equipment
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, freshly prepare the this compound solution.
-
Calculate the required amount of this compound based on the desired dose and the weight of the animals.
-
Dissolve the this compound in sterile saline to the final desired concentration. Ensure complete dissolution, using a vortex mixer if necessary.
-
-
Animal Handling and Dosing:
-
Acclimate the rats to the testing environment to minimize stress.
-
Weigh each rat immediately before dosing to ensure accurate dose calculation.
-
Administer the prepared this compound solution via subcutaneous (s.c.) injection. The typical injection volume is 1 ml/kg.
-
Observe the animals for the desired effects and any adverse reactions post-administration.
-
Signaling Pathway of this compound
This compound is a selective agonist for the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR). The D4 receptor is primarily coupled to the Gi/o family of G proteins. Activation of the D4 receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] The D4 receptor can also signal through other pathways, such as the MAPK/ERK pathway.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
